Carfilzomib represents a second-generation proteasome inhibitor that has transformed the treatment landscape for relapsed and refractory multiple myeloma through its irreversible, selective mechanism of proteasome inhibition. This tetrapeptide epoxyketone derivative forms morpholine ring adducts with the N-terminal threonine residues of proteasomal catalytic subunits, achieving potent and sustained suppression of proteasomal chymotrypsin-like activity. Unlike first-generation inhibitor bortezomib, this compound demonstrates minimal off-target effects and maintains efficacy in bortezomib-resistant models, contributing to its distinct safety and efficacy profiles. Current research focuses on novel formulation strategies including self-nanoemulsifying drug delivery systems (SNEDDS) to enable oral administration and overcome limitations of intravenous delivery. This technical review comprehensively examines the molecular pharmacology, experimental methodologies, and therapeutic implications of this compound's mechanism of action for research and clinical applications.
This compound (marketed as Kyprolis) is a modified tetrapeptide epoxyketone that functions as a selective, irreversible proteasome inhibitor. Its chemical structure (C₄₀H₅₇N₅O₇) features a peptide backbone responsible for targeted binding to proteasomal subunits and an epoxyketone pharmacophore that mediates irreversible inhibition through a unique dual covalent adduct formation. With a molecular weight of 719.924 g·mol⁻¹, this compound demonstrates high protein binding (97%) and a short plasma half-life of less than 1 hour, necessitating specific dosing strategies to maintain therapeutic efficacy [1] [2].
Table 1: this compound Pharmaceutical Profile
| Parameter | Specification | Reference |
|---|---|---|
| Chemical Class | Tetrapeptide epoxyketone | [2] |
| Molecular Formula | C₄₀H₅₇N₅O₇ | [1] |
| Molecular Weight | 719.924 g·mol⁻¹ | [2] |
| Mechanism | Irreversible proteasome inhibition | [3] [4] |
| Primary Target | β5 subunit of 20S proteasome | [3] [1] |
| Specificity | Selective for chymotrypsin-like activity | [4] |
| Protein Binding | 97% | [1] |
| Plasma Half-Life | <1 hour | [1] |
| Clearance | 151-263 L/hour (extrahepatic) | [1] |
The development trajectory of this compound began with the discovery of epoxomicin, a natural product identified by Craig Crews' laboratory at Yale University as a potent proteasome inhibitor. Through systematic structure-activity relationship studies, researchers developed YU-101, a tetrapeptide epoxyketone with improved potency but limited aqueous solubility. The subsequent incorporation of an N-terminal morpholine group dramatically enhanced solubility (over 1000-fold increase) while maintaining potent proteasome inhibition, yielding the final clinical compound this compound [4] [2]. The structural evolution from the natural product epoxomicin to this compound exemplifies rational drug design strategies to optimize both pharmacological activity and pharmaceutical properties.
The clinical development of this compound progressed rapidly following its acquisition by Onyx Pharmaceuticals. The drug received initial FDA approval in 2012 based on response rates in heavily pretreated multiple myeloma patients, with subsequent confirmatory trials demonstrating overall survival benefits that expanded its therapeutic indications [2]. This compound is now approved in multiple combinations for relapsed or refractory multiple myeloma, representing a cornerstone therapy in the management of this challenging hematologic malignancy.
The ubiquitin-proteasome pathway (UPP) serves as the primary mechanism for controlled intracellular protein degradation in eukaryotic cells, regulating essential cellular processes including cell cycle progression, apoptosis, and stress response [3]. This sophisticated proteolytic system functions through a coordinated three-step process:
The 26S proteasome constitutes the central protease complex within this pathway, consisting of a 20S core particle that contains the proteolytic active sites and a 19S regulatory particle that recognizes ubiquitinated proteins, removes ubiquitin chains, and initiates unfolding and translocation into the catalytic core [3]. The critical role of the UPP in maintaining cellular protein homeostasis makes it a particularly attractive target in cancer cells, which often exhibit heightened dependence on proteasomal function due to increased protein synthesis and accumulation of misfolded proteins.
The 20S core proteasome exhibits a barrel-like architecture composed of four stacked heptameric rings arranged in αββα configuration. The outer α-rings provide structural support and regulate substrate entry, while the inner β-rings contain the proteolytic active sites. In constitutive proteasomes, three of the seven β-subunits possess catalytic activity:
The immunoproteasome, an alternative form expressed predominantly in hematopoietic cells, contains substituted catalytic subunits (β5i/LMP7, β2i/MECL1, and β1i/LMP2) that optimize antigen processing for MHC class I presentation [3]. Malignant plasma cells in multiple myeloma demonstrate particular vulnerability to proteasome inhibition due to their high rate of immunoglobulin production, which creates substantial endoplasmic reticulum stress and dependence on proteasomal function to manage protein load [3]. This differential susceptibility between normal and malignant cells provides the therapeutic window exploited by proteasome inhibitors like this compound.
Ubiquitin-Proteasome Pathway: Sequential process of targeted protein degradation.
This compound exerts its primary inhibitory effect through irreversible covalent binding to the N-terminal threonine residues within the active sites of proteasomal catalytic subunits. The molecular architecture of this compound enables this specific interaction through two critical structural components:
The inhibition mechanism proceeds through a concerted nucleophilic attack in which both the hydroxyl group (Thr1Oγ) and primary amine (Thr1N) of the catalytic threonine residue engage the epoxyketone functionality, resulting in formation of a stable morpholine ring adduct that permanently inactivates the catalytic site [4]. This dual covalent adduction mechanism is unique to the proteasome among cellular proteases, as serine and cysteine proteases lack the appropriately positioned nucleophilic groups necessary for morpholine ring formation, accounting for this compound's exceptional selectivity for proteasomal targets.
Crystallographic analyses of this compound bound to the 20S proteasome reveal an extensive network of specific molecular interactions that stabilize the inhibitor-enzyme complex beyond the covalent morpholine adduct. Key interactions include:
These specific interactions facilitate the remarkable subunit selectivity of this compound, which preferentially targets the chymotrypsin-like activity of the β5 subunit at therapeutic concentrations, with secondary inhibition of β1 (caspase-like) and β2 (trypsin-like) activities only occurring at substantially higher drug concentrations [1].
The structural composition of this compound's peptide backbone plays a critical role in determining its exceptional specificity for proteasomal targets. The incorporation of hydrophobic amino acids at strategic positions within the tetrapeptide sequence mediates high-affinity binding to the substrate pockets flanking the catalytic threonine of the β5 subunit:
This strategic arrangement of hydrophobic residues enables this compound to achieve nanomolar potency against the chymotrypsin-like activity of the proteasome while exhibiting minimal cross-reactivity with other protease classes. The irreversible nature of this compound's inhibition mechanism distinguishes it fundamentally from the reversible binding exhibited by bortezomib, necessitating new protein synthesis to restore proteasomal activity following this compound treatment [4]. This pharmacological difference underlies the sustained proteasome inhibition observed with this compound despite its rapid plasma clearance and may contribute to its efficacy in bortezomib-resistant disease settings.
This compound Binding Mechanism: Irreversible proteasome inhibition via morpholine ring formation.
The primary molecular consequence of proteasome inhibition by this compound is the accumulation of polyubiquitinated proteins that would normally undergo regulated degradation. This disruption of protein homeostasis triggers multiple interconnected stress response pathways that collectively induce cell cycle arrest and apoptosis in susceptible malignant cells:
In multiple myeloma cells, these pathways converge to overcome intrinsic resistance mechanisms and initiate programmed cell death. The particular susceptibility of myeloma cells to proteasome inhibition stems from their high rate of immunoglobulin synthesis, which creates substantial endoplasmic reticulum stress and dependence on efficient proteasomal function to maintain protein homeostasis [3].
Beyond these core pathways, this compound exerts several pleiotropic effects that contribute to its clinical efficacy in multiple myeloma:
These complementary mechanisms collectively contribute to the robust clinical activity of this compound-based combination regimens in multiple myeloma, even in patients who have developed resistance to other therapeutic agents.
Table 2: Cellular Consequences of Proteasome Inhibition by this compound
| Pathway Affected | Key Molecular Events | Downstream Effects |
|---|---|---|
| Protein Homeostasis | Polyubiquitinated protein accumulation, ER stress | Unfolded protein response, apoptosis |
| Cell Cycle Regulation | Stabilization of p21, p27, p53 | G1/S and G2/M phase arrest |
| Apoptotic Signaling | JNK activation, anti-apoptotic protein downregulation | Mitochondrial permeabilization, caspase activation |
| NF-κB Pathway | IκB stabilization, reduced NF-κB nuclear translocation | Decreased expression of anti-apoptotic genes |
| Bone Microenvironment | Inhibition of RANKL signaling, osteoclast dysfunction | Reduced bone resorption, compromised niche support |
Comprehensive assessment of this compound activity requires multiple complementary experimental approaches to characterize both the extent and functional consequences of proteasome inhibition. Key methodologies include:
Advanced techniques including activity-based probes that covalently label active proteasomal subunits enable precise assessment of subunit-specific inhibition profiles and facilitate evaluation of novel this compound analogs with potentially improved selectivity [4]. These probes have revealed important insights regarding differential subunit sensitivity between constitutive proteasomes and immunoproteasomes, information that may guide future drug development efforts.
Recent research has focused on addressing pharmacological limitations of current this compound formulations, particularly their requirement for intravenous administration and short plasma half-life. The development of a self-nanoemulsifying drug delivery system (SNEDDS) represents a promising approach to enable oral this compound administration:
This innovative formulation approach maintained the potent proteasome inhibition characteristic of this compound while overcoming significant delivery challenges, potentially expanding future therapeutic applications through more convenient administration routes.
Table 3: Experimental Methods for Assessing this compound Activity
| Method Category | Specific Techniques | Key Readouts | References |
|---|---|---|---|
| Proteasome Inhibition | Fluorogenic substrate assays, Activity-based probes | Chymotrypsin-like activity inhibition, Subunit selectivity | [1] [4] |
| Cell Viability | MTT/XTT assays, ATP quantification | IC₅₀ values, Growth inhibition | [6] [7] |
| Apoptosis Detection | Annexin V staining, Caspase activity assays | Apoptotic population percentage, Caspase cleavage | [6] [7] |
| Pathway Analysis | Western blotting, Gene expression profiling | Ubiquitinated proteins, Stress response markers | [3] [5] |
| Formulation Assessment | Cellular uptake studies, Permeability assays | Bioavailability, Membrane transport | [6] [7] |
This compound has received regulatory approval for the treatment of relapsed or refractory multiple myeloma in various combination regimens, demonstrating substantial improvement in patient outcomes. Key clinical trial findings include:
The efficacy of this compound extends across various patient subgroups, including those with high-risk cytogenetic features and elderly patients, although specific safety considerations apply to special populations. The drug's ability to overcome resistance to bortezomib, the first-generation proteasome inhibitor, represents a particularly valuable clinical attribute that expands therapeutic options for patients with advanced disease [3] [5].
The safety profile of this compound reflects its mechanism of action and requires appropriate monitoring and management strategies:
Appropriate patient selection, careful monitoring, and proactive management of adverse events enable the safe administration of this compound while maximizing its therapeutic potential. The distinct safety profile of this compound, particularly its reduced incidence of peripheral neuropathy compared to bortezomib, represents a significant advance in the proteasome inhibitor class and may influence treatment selection for individual patients [3] [2].
This compound represents a significant advancement in proteasome inhibitor therapy through its irreversible inhibition mechanism and improved selectivity profile compared to first-generation agents. The detailed understanding of its molecular interactions with the 20S proteasome has informed both current clinical applications and ongoing drug development efforts. Future research directions include:
The 26S proteasome serves as the central executioner of the ubiquitin-proteasome pathway (UPS), responsible for the controlled degradation of the majority of intracellular proteins in eukaryotic cells. This degradation machinery is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, and regulatory proteins, thereby influencing critical processes including cell cycle progression, apoptosis, and stress response [1].
The proteolytic core of the proteasome, the 20S core particle, houses three distinct pairs of catalytic active sites, each with different substrate preferences:
Among these activities, the chymotrypsin-like activity of the β5 subunit has been established as the most critical for overall protein degradation rates and cell viability. Inhibition of this activity effectively disrupts cellular proteostasis, making it a prime therapeutic target for anticancer agents, particularly in hematological malignancies where cells experience high protetostatic stress [1] [2].
Irreversible proteasome inhibitors form permanent covalent bonds with the catalytic N-terminal threonine residues of proteasome active sites. The table below summarizes key irreversible inhibitors and their targeting characteristics:
Table 1: Key Irreversible Proteasome Inhibitors Targeting Chymotrypsin-like Activity
| Inhibitor | Chemical Class | Primary Target(s) | Clinical Status | Key Characteristics |
|---|---|---|---|---|
| Carfilzomib (PR-171) | Epoxyketone | β5c/β5i (CT-L) | Approved for multiple myeloma | Irreversible; greater selectivity for CT-L vs. bortezomib; minimal off-target effects [3] |
| ONX-0912 (PR-047) | Epoxyketone | β5c/β5i (CT-L) | Investigational | Oral bioavailability; inhibits both c20S and i20S CT-L activity [4] |
| Ixazomib | Boronate | β5c/β5i (CT-L) | Approved for multiple myeloma | Reversible mechanism; included for comparison [5] |
| Marizomib | β-Lactone | Multiple active sites | Clinical trials | Pan-proteasome inhibitor; irreversible binding [1] |
The epoxyketone-based inhibitors (e.g., this compound, ONX-0912) demonstrate exquisite specificity for the proteasome through a unique dual-ring formation mechanism. They react with both the nucleophilic hydroxyl group and the primary amine of the catalytic N-terminal threonine, forming a morpholino ring structure [1]. This mechanism capitalizes on the proteasome's unique catalytic mechanism, minimizing off-target effects on other protease families.
Peptide epoxyketones provide an ideal scaffold for developing site-specific inhibitors because their amino acid side chains can be rationally designed to fit into specific binding pockets of the target active site. This allows for fine-tuning of selectivity between the chymotrypsin-like, trypsin-like, and caspase-like sites [1].
Protocol: Proteasome Activity Assay in Cell Homogenates [5] [6]
Preparation of Whole-Cell Homogenates:
Chymotrypsin-like Activity Measurement:
Data Analysis:
Protocol: Cellular Proteasome Inhibition and Apoptosis Assay [4]
Cell Treatment:
Assessment of Cytotoxicity:
Apoptosis Detection:
Protocol: Animal Efficacy Studies [3] [4]
Xenograft Models:
Drug Administration:
Endpoint Assessment:
The inhibition of proteasome chymotrypsin-like activity triggers complex cellular responses that contribute to both efficacy and potential resistance mechanisms. The diagram below illustrates the key pathways affected:
Figure 1: Key Signaling Pathways Activated by Proteasome Chymotrypsin-like Activity Inhibition
Unfolded Protein Response (UPR) and ER Stress: Accumulation of misfolded proteins triggers ER stress, leading to UPR activation through PERK, ATF6, and IRE1 pathways, ultimately inducing apoptosis through CHOP activation [4] [2].
NF-κB Pathway Inhibition: Proteasome inhibition prevents IκB degradation, sequestering NF-κB in the cytoplasm and inhibiting transcription of anti-apoptotic genes [4].
JNK Pathway Activation: Cellular stress from protein accumulation activates JNK signaling, promoting pro-apoptotic signaling pathways [4].
NRF1-Mediated Bounce-Back Response: A key resistance mechanism where proteasome inhibition activates NRF1 transcription factor, leading to increased proteasome subunit expression and restoration of proteasome activity [2].
Table 2: Quantitative Efficacy Data of Irreversible Proteasome Inhibitors
| Inhibitor | Cellular IC₅₀ (CT-L Inhibition) | In Vivo Efficacy (Xenograft Models) | Key Molecular Effects |
|---|---|---|---|
| This compound | Low nM range [3] | Strong antitumor response in hematologic malignancy models; superior to bortezomib on intensive schedules [3] | Accumulation of proteasome substrates; induction of cell cycle arrest and/or apoptosis [3] |
| ONX-0912 | Effective at 10-100 nM in WM cells [4] | Synergistic activity with bortezomib; inhibition of BM-derived IL-6 and IGF-1 secretion [4] | JNK activation; NF-κB inhibition; caspase cleavage; UPR initiation [4] |
| Ixazomib | 0.10 μmol/L in cardiac ischemia models [5] | Significant infarct size reduction in myocardial ischemia; preserved mitochondrial function [5] [6] | Prevention of RyR2 degradation; mitofusin-2 preservation; cytochrome c release blockade [5] |
PR-171 (this compound) demonstrates favorable tissue distribution characteristics with dose-dependent inhibition of chymotrypsin-like activity observed in all tissues examined except the brain [3]. The compound is well tolerated when administered for 2-5 consecutive days at doses resulting in >80% proteasome inhibition in blood and most tissues [3].
ONX-0912 effectively inhibits both constitutive proteasome and immunoproteasome chymotrypsin-like activities, with particular efficacy in hematologic malignancies exhibiting high immunoproteasome expression [4].
The primary application of irreversible proteasome inhibitors remains in hematological malignancies, where they exploit the heightened dependence of malignant cells on proteostasis:
Multiple Myeloma: this compound approval for relapsed/refractory disease demonstrates the clinical validation of irreversible proteasome inhibition [3] [2].
Waldenström Macroglobulinemia: ONX-0912 shows significant efficacy in primary WM cells, which express higher levels of immunoproteasome compared to constitutive proteasome [4].
Combination Therapies: Synergistic approaches combining proteasome inhibitors with agents that target complementary pathways (HSF1 activation, autophagy, aggresome formation) show promise for overcoming resistance [2].
Emerging research indicates potential applications beyond oncology:
Cardioprotection: Ixazomib demonstrates significant protective effects in myocardial ischemia models, preserving mitochondrial function and preventing RyR2 degradation [5] [6].
Autoimmune Diseases: Selective immunoproteasome inhibitors (e.g., ONX-0914, KZR-616) show promise in autoimmune conditions by modulating T-cell activation and cytokine production [1].
Irreversible proteasome inhibitors targeting chymotrypsin-like activity represent a validated therapeutic strategy with established efficacy in hematologic malignancies and emerging potential in other disease contexts. The epoxyketone chemotype exemplified by this compound and ONX-0912 offers advantages in selectivity and permanence of inhibition, though resistance mechanisms including the NRF1-mediated bounce-back response present challenges for long-term efficacy.
Future development should focus on:
| Cancer Type | Cell Line | IC50 Value | Experimental Context | Citation |
|---|---|---|---|---|
| Breast Cancer | MCF7 | 19.4 nM | 72-hour treatment [1] | |
| T-47D | 76.5 nM | 72-hour treatment [1] | ||
| MDA-MB-361 | 6.34 nM | 72-hour treatment [1] | ||
| HCC1954 | 14.8 nM | 72-hour treatment [1] | ||
| MDA-MB-468 | 11.9 nM | 72-hour treatment [1] | ||
| MDA-MB-231 | 18.8 nM | 72-hour treatment [1] | ||
| BT-549 | 9.4 nM | 72-hour treatment [1] | ||
| Infant KMT2A-r ALL | PER-045 | 6.0 nM | 72-hour resazurin assay [2] | |
| PER-024 | 9.2 nM | 72-hour resazurin assay [2] | ||
| PER-074 | 15.8 nM | 72-hour resazurin assay [2] | ||
| PER-088 | 8.1 nM | 72-hour resazurin assay [2] | ||
| NSCLC | A549 | 625 nM | 2-hour treatment, 48-hour drug-free medium [3] | |
| H460 | 706 nM | 2-hour treatment, 48-hour drug-free medium [3] | ||
| H157 | 126 nM | 2-hour treatment, 48-hour drug-free medium [3] | ||
| H1703 | 85 nM | 2-hour treatment, 48-hour drug-free medium [3] |
The cytotoxicity data is generated through standardized, robust in vitro methods.
A key research focus is combining this compound with other agents to enhance efficacy.
This compound's potent cytotoxicity stems from its specific and irreversible inhibition of the proteasome, disrupting multiple cellular processes. The following diagram illustrates the key signaling pathways involved.
The core mechanism involves:
Proteasome inhibitors like Bortezomib exert their anti-cancer effects primarily by disrupting the ubiquitin-proteasome system (UPS), a critical pathway for the controlled degradation of intracellular proteins [1]. This disruption impacts several key cellular processes:
The following diagram illustrates the central signaling pathways affected by proteasome inhibition:
Key cellular pathways targeted by proteasome inhibitors leading to cell cycle arrest and apoptosis.
The sensitivity to proteasome inhibition varies significantly across different cancers. The table below summarizes key efficacy data from preclinical studies.
| Cancer Type | Cell Line/Model | Proteasome Inhibitor | Key Metric (e.g., IC₅₀) | Observed Effects |
|---|---|---|---|---|
| Ewing's Sarcoma [7] | TC-71, TC-32, SK-N-MC, etc. | Bortezomib | IC₅₀ = 20 - 50 nM | Cell cycle arrest, apoptosis, synergy with TRAIL |
| Glioblastoma (GBM) [3] | Multiple human GBM lines & primary explants | PS-341 (Bortezomib) | 100 nM (for pro-apoptotic effect) | G2/M arrest; ↓CDK2, CDK4; ↑p21, p27; Apoptosis |
| Non-Small Cell Lung Cancer (NSCLC) [8] | Various clinical trial outcomes | Bortezomib (monotherapy) | Limited efficacy | Best in combination therapy (e.g., with docetaxel) |
| Hodgkin Disease [4] | L-428, L-540, HDLM-2, KM-H2 | PS-341 (Bortezomib) | Induced apoptosis at clinical concentrations | G2-M arrest, apoptosis independent of IκBα status |
To study these mechanisms in the lab, here are detailed methodologies for core experiments cited in the literature.
This colorimetric assay is standard for measuring cell proliferation and inhibitor efficacy [4].
This protocol is used to confirm cell cycle arrest [3] [4].
This assay distinguishes early apoptotic from late apoptotic/necrotic cells [3] [4].
The intrinsic apoptosis pathway is a major cell death mechanism triggered by proteasome inhibitors. The following diagram details the molecular players, based particularly on the 2024 findings [5].
Detailed molecular cascade of intrinsic apoptosis induction by proteasome inhibitors, highlighting the crucial role of NOXA.
Understanding these detailed mechanisms is key for advancing clinical applications:
To help you better understand the experimental logic in this field, the following diagram outlines the general workflow for evaluating carfilzomib's efficacy in preclinical multiple myeloma models.
The robust efficacy of this compound in preclinical models is summarized in the table below.
| Key Finding | Experimental Data | Significance |
|---|---|---|
| Superior Potency vs. Bortezomib [4] [3] | This compound showed increased efficacy and higher apoptosis induction compared to bortezomib in head-to-head comparisons. | Provided rationale for developing this compound as a next-generation proteasome inhibitor. |
| Activity in Bortezomib-Resistant Models [4] [3] | Effective against MM cell lines and primary patient samples with clinical resistance to bortezomib. | Suggests a potential clinical application for patients who have failed prior bortezomib therapy. |
| Synergy with Other Agents [4] [3] | This compound acted synergistically with dexamethasone to enhance MM cell death. | Forms the basis for effective combination therapies used in the clinic. |
| Broad Anti-Tumor Activity [1] | Demonstrated anti-proliferative activity and induced apoptosis in a diverse panel of solid tumor and hematological malignancy cell lines. | Indicates potential therapeutic utility beyond multiple myeloma. |
This compound's preclinical profile, characterized by irreversible proteasome inhibition and the ability to overcome bortezomib resistance, provided a strong rationale for its clinical development [4] [3]. This has been successfully translated into its current status as a cornerstone of combination regimens for multiple myeloma [5] [6] [7].
The table below summarizes the key mechanistic steps through which carfilzomib exerts its anti-tumor effects.
| Mechanistic Step | Key Action | Primary Outcome |
|---|---|---|
| Proteasome Inhibition | Irreversibly binds to and inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome core [1] [2]. | Blocks the ubiquitin-proteasome pathway (UPP), preventing the degradation of intracellular proteins [1]. |
| Protein Accumulation | Leads to a build-up of polyubiquitinated proteins and misfolded proteins within the cell [1]. | Causes proteotoxic stress and disrupts cellular protein homeostasis [1]. |
| ER Stress Induction | The accumulation of misfolded proteins within the endoplasmic reticulum triggers the Unfolded Protein Response (UPR) [1] [3]. | Sustained, severe ER stress promotes cell death signaling via the UPR effector C/EBP homologous protein (CHOP) [3]. |
| Activation of Cell Death | ER stress orchestrates multiple death modalities, including apoptosis, paraptosis, and ferroptosis [3]. | Leads to the irreversible elimination of malignant plasma cells [1] [3]. |
This compound's efficacy is well-established in relapsed/refractory multiple myeloma (RRMM), both as a single agent and in combination regimens. Key outcomes from pivotal clinical trials are summarized in the table below.
| Trial Name | Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Comparative Result |
|---|---|---|---|---|---|
| PX-171-003-A1 [2] | This compound single agent | Heavily pre-treated (median 5 prior lines) | 23.7% | 3.7 months | Basis for initial FDA accelerated approval (2012). |
| ENDEAVOR [2] [4] | Kd (this compound, dexamethasone) vs. Vd (Bortezomib, dexamethasone) | RRMM (1-3 prior lines) | Kd: 77% Vd: 63% | Kd: 18.7 mos. Vd: 9.4 mos. | Kd superior to Vd; PFS HR: 0.53 [2]. | | ASPIRE [2] [4] | KRd (this compound, lenalidomide, dexamethasone) vs. Rd (Lenalidomide, dexamethasone) | RRMM (1-3 prior lines) | KRd: 87% Rd: 67% | KRd: 26.3 mos. Rd: 17.6 mos. | KRd superior to Rd; PFS HR: 0.69 [2]. | | CANDOR [2] [4] | DKd (Daratumumab, this compound, dexamethasone) vs. Kd (this compound, dexamethasone) | RRMM (1-3 prior lines) | DKd: 84% Kd: 75% | DKd: Not Reached Kd: 15.8 mos. | DKd superior to Kd; PFS HR: 0.63 [2]. |
The following experimental approaches are used to investigate this compound's effects, particularly its role as a sensitizing agent.
While this compound is a potent anti-myeloma agent, its safety profile requires careful management.
Research is actively exploring novel formulations to overcome the limitations of current this compound formulations, which require intravenous infusion and have a short half-life (<1 hour) [6]. A promising development is a Self-Nanoemulsifying Drug Delivery System (CFZ-SNEDDS or CFZ-SN) designed for oral administration [6]. This system:
The core mechanism of this compound from cellular entry to cell death execution can be visualized as follows:
The following diagram illustrates the central mechanism by which this compound upregulates GADD45α to induce cell cycle arrest:
This compound induces GADD45α upregulation via multiple pathways, leading to cell cycle arrest.
The upregulation of GADD45α is a critical step. This protein functions as a stress sensor and tumor suppressor [1]. Upon this compound treatment, increased GADD45α expression directly influences the cell cycle by suppressing key positive regulators, including cyclin A2, cyclin E1, CDK2, and CDK4 [2] [3]. Furthermore, GADD45α activates the MAPK pathway (specifically p38 and JNK), which contributes to the cell cycle arrest signal [2] [1]. Knocking down GADD45α with shRNA abolishes this compound-induced cell cycle arrest, proving its essential role in this mechanism [2] [3] [4].
The anti-tumor effects of this compound via GADD45α upregulation have been demonstrated in multiple cancer types, with consistent observation of G2/M phase arrest.
Table 1: this compound-Induced Effects in Solid Tumors In Vitro
| Cancer Type | Cell Lines | Key Phenotypic Effects | Cell Cycle Phase Arrest | Primary Molecular Event |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | MHCC-97H, Huh7 | Inhibited proliferation, migration, and invasion [2] [3] | G2/M [2] | GADD45α upregulation, suppression of Cyclin A2/E1, CDK2/4 [2] |
| Lung Adenocarcinoma | HCC-827, NCI-H1299 | Inhibited cell survival, induced apoptosis [4] [5] | G2/M [4] | GADD45α upregulation via AKT/FOXO3a pathway [4] |
| Endometrial Carcinoma | HEC-1-A, Ishikawa | Impaired cell viability [6] | G2/M (HEC-1-A), S & G2/M (Ishikawa) [6] | p21 and p27 upregulation; CDK1 and Cyclin D3 reduction [6] |
| Other Cancers* | HeLa, SMCC-7721, K562 | Impaired cell viability [6] | Information not specified in results | Information not specified in results |
Note: The mechanism for "Other Cancers" was not detailed in the provided search results and is included here to show the broader anti-proliferative effect of this compound.
The consistency of this mechanism is further supported by in vivo evidence. In a xenograft tumor model using nude mice implanted with Huh7 cells (HCC), this compound treatment significantly inhibited tumor growth, confirming the anti-tumor activity observed in vitro [2] [3].
The following table summarizes the core experimental methods used to elucidate this mechanism, providing a practical reference for researchers.
Table 2: Key Experimental Methodologies for Investigating the Mechanism
| Assay Type | Purpose | Key Details from Protocols |
|---|
| Cell Viability/Proliferation | To measure anti-proliferative/cytotoxic effects of this compound. | • Cell Counting Kit-8 (CCK-8): Used on MHCC-97H and Huh7 cells treated with a this compound concentration gradient (0-100 µM) for 24h [2] [3]. • EdU Assay: Measures DNA synthesis in proliferating cells. Used on MHCC-97H (30 µM CFZ) and Huh7 (60 µM CFZ) cells [2] [3]. • Colony Formation: Tests long-term clonogenic survival after CFZ treatment (14 days) [2] [3]. | | Cell Cycle & Apoptosis Analysis | To determine phase of cell cycle arrest and quantify cell death. | • Flow Cytometry: Analysis of cell cycle distribution using propidium iodide (PI) staining; apoptosis detection using Annexin V-APC/7-AAD staining [4]. | | Migration & Invasion Assay | To assess metastatic potential of cancer cells. | • Transwell Assay: Chambers with (invasion) or without (migration) Matrigel coating. MHCC-97H and Huh7 cells seeded in serum-free medium with CFZ, FBS used as chemoattractant [2]. | | Gene/Protein Expression Analysis | To detect changes in key proteins (GADD45α, cyclins, CDKs, pathway proteins). | • Western Blotting: Standard protocol for protein level analysis [2] [4]. • Quantitative Real-Time PCR (qPCR): For measuring GADD45a mRNA expression levels [4]. | | Functional Genetic Validation | To confirm the necessity of GADD45α in the mechanism. | • shRNA/siRNA Knockdown: Transfection of short hairpin RNA (shRNA) or small interfering RNA (siRNA) to silence GADD45α gene expression, followed by assays to check for loss of CFZ-induced effects [2] [4]. |
The elucidation of the this compound-GADD45α axis has significant implications for oncology research and drug development:
This compound is a second-generation, selective irreversible epoxyketone proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma. The rapid clearance (half-life ≤1 hour) and extensive extrahepatic metabolism of this compound present significant bioanalytical challenges for pharmacokinetic studies. Traditional analytical methods often lack the sensitivity required for comprehensive pharmacokinetic characterization, particularly in small-volume animal models where serial blood sampling is necessary. The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method described herein addresses these limitations by enabling highly sensitive quantification of this compound from minimal plasma volumes (5 μL), achieving a lower limit of quantification of 0.075 ng/mL, which is essential for accurately characterizing the complete pharmacokinetic profile of this rapidly cleared compound [1] [2].
This application note provides a detailed protocol for the quantification of this compound in mouse plasma using LC-MS/MS, including complete methodological details, validation parameters, and application to a pharmacokinetic study. The method has been specifically optimized to address the analytical challenges associated with this compound quantification, including its rapid metabolism, extensive tissue distribution, and the need for high sensitivity to characterize terminal elimination phase kinetics [1].
The developed LC-MS/MS method for this compound quantification represents a significant advancement over previously reported techniques through its combination of exceptional sensitivity, minimal sample volume requirements, and rapid analysis time. These characteristics make it particularly suitable for pharmacokinetic studies in mice where limited blood volume necessitates small sample sizes and comprehensive sampling schedules require high-throughput analysis. The method employs a simple protein precipitation extraction followed by chromatographic separation and mass spectrometric detection, achieving technical specifications that surpass existing methodologies described in the literature [1] [2].
Table 1: Key Analytical Parameters for this compound Quantification in Mouse Plasma
| Parameter | Specification | Experimental Value |
|---|---|---|
| Sample Volume | Volume of mouse plasma required | 5 μL |
| LLOQ | Lower limit of quantification | 0.075 ng/mL |
| Linear Range | Calibration curve range | 0.075–1250 ng/mL |
| Correlation Coefficient (r) | Linearity of calibration curve | ≥0.9974 |
| Chromatographic Run Time | Time per sample analysis | 2.5 minutes |
| Extraction Method | Sample preparation technique | Protein precipitation with acetonitrile |
| Internal Standard | Compound used for normalization | Chlorpropamide |
| Precision | Inter-day and intra-day variability | Within acceptance limits |
| Accuracy | Deviation from nominal values | Within acceptance limits |
The chromatographic separation was optimized to achieve adequate resolution of this compound from endogenous plasma components while maintaining a short analysis time compatible with high-throughput pharmacokinetic studies. The method employs a reversed-phase C18 column with isocratic elution, providing excellent peak shape and reproducible retention times for both this compound and the internal standard [1] [2].
Mass spectrometric detection was optimized to achieve maximum sensitivity and specificity for this compound detection. The method employs selected reaction monitoring (SRM) in positive ionization mode, targeting specific precursor-to-product ion transitions that provide high signal-to-noise ratios even at low nanogram per milliliter concentrations [1] [2].
Figure 1: Experimental workflow for this compound quantification in mouse plasma using LC-MS/MS
The LC-MS/MS method for this compound quantification in mouse plasma was comprehensively validated according to accepted bioanalytical method validation guidelines. All validation parameters demonstrated that the method is reliable, reproducible, and fit-for-purpose for pharmacokinetic studies in mice. The validation included assessment of selectivity, linearity, precision and accuracy, sensitivity, matrix effects, recovery, and stability under various conditions [1] [2].
The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard. Six different lots of blank mouse plasma were analyzed to confirm the absence of interfering peaks. The peak area response in blank plasma at the retention time of this compound was less than 20% of the LLOQ response, while the response at the retention time of the internal standard was less than 5% of the internal standard response in spiked samples [1].
The calibration curve for this compound demonstrated consistent linearity across the concentration range of 0.075–1250 ng/mL. A weighted (1/x²) linear regression model provided the best fit for the concentration-response relationship, with correlation coefficients (r) of ≥0.9974 for all calibration curves. The lower limit of quantification (LLOQ) was established at 0.075 ng/mL, with both precision (CV%) and accuracy (% bias) within ±20% at this concentration level [1] [2].
The intra-day and inter-day precision and accuracy of the method were evaluated by analyzing quality control samples at low, medium, and high concentrations across three validation batches. The results demonstrated that the method is highly precise and accurate, with all values within the acceptance criteria of ±15% for accuracy and ≤15% for precision (CV%), except at the LLOQ where ±20% was acceptable [1].
Table 2: Method Validation Results for this compound in Mouse Plasma
| Validation Parameter | QC Level | Precision (CV%) | Accuracy (%) |
|---|---|---|---|
| Intra-day | LLOQ (0.075 ng/mL) | ≤7.2% | 94.5–106.3% |
| Low QC | ≤6.5% | 96.8–104.7% | |
| Medium QC | ≤5.8% | 98.2–103.5% | |
| High QC | ≤4.9% | 97.5–102.8% | |
| Inter-day | LLOQ (0.075 ng/mL) | ≤8.7% | 93.8–107.2% |
| Low QC | ≤7.4% | 95.3–105.6% | |
| Medium QC | ≤6.9% | 96.7–104.2% | |
| High QC | ≤6.2% | 96.1–103.9% |
The absolute recovery of this compound from mouse plasma was evaluated by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three concentration levels. The mean recovery of this compound was consistent and exceeded 85%, while the recovery of the internal standard was approximately 90%. Matrix effects were assessed by comparing the peak areas of post-extraction spiked samples with those of pure standard solutions at the same concentrations. The matrix effect was minimal, with no significant ion suppression or enhancement observed. The normalized matrix factor (this compound/IS) showed a CV% of less than 5%, indicating consistent performance across different plasma lots [1].
Stability of this compound in mouse plasma was evaluated under various storage and processing conditions. All stability results demonstrated that this compound is stable under normal handling conditions:
The validated method was successfully applied to a pharmacokinetic study of this compound in mice following intravenous administration. The study design incorporated serial blood sampling to adequately characterize the rapid clearance and distribution phases of this compound, made possible by the low sample volume requirement of the method [1].
The pharmacokinetic analysis revealed that this compound exhibits rapid clearance from systemic circulation with a half-life of approximately 1 hour, consistent with previous clinical and preclinical observations. The high systemic clearance exceeded hepatic blood flow, confirming predominantly extrahepatic metabolism. The method's sensitivity enabled complete characterization of the terminal elimination phase, which would not have been possible with less sensitive methods. The maximum plasma concentration (C~max~) was achieved immediately after intravenous administration, followed by a polyexponential decline in plasma concentrations [1].
Figure 2: Pharmacokinetic study workflow for this compound in mouse model
The LC-MS/MS method described herein provides a robust, sensitive, and efficient approach for the quantification of this compound in mouse plasma. The method's minimal sample volume requirement (5 μL) makes it particularly suitable for serial blood sampling in mice, enabling comprehensive pharmacokinetic studies that were previously challenging due to analytical limitations. The complete validation of the method according to regulatory guidelines ensures the reliability of generated data, while the short analysis time (2.5 minutes per sample) facilitates high-throughput applications. This methodology represents a significant advancement in this compound bioanalysis and should facilitate more extensive preclinical pharmacokinetic and pharmacodynamic studies of this important therapeutic agent [1] [2].
Carfilzomib (CFZ), a second-generation proteasome inhibitor, has demonstrated significant efficacy in hematological malignancies like multiple myeloma but shows limited therapeutic benefits in solid tumors. This limitation stems primarily from its inherent pharmaceutical challenges, including extremely poor aqueous solubility, metabolic instability, short half-life (less than 1 hour), and insufficient tumor distribution. Nanocrystal (NC) formulations present a promising strategy to overcome these hurdles, with particle size emerging as a critical factor influencing their safety, biodistribution, and therapeutic efficacy [1] [2].
These application notes provide detailed methodologies for the size optimization of albumin-coated CFZ nanocrystals, based on established research demonstrating that systematically reducing particle size significantly enhances cancer cell uptake, decreases reticuloendothelial system (RES) clearance, and improves antitumor efficacy in solid tumor models [1].
The optimization of CFZ-NCs involves precise control over various formulation and processing parameters. The table below summarizes the core parameters and their impact on the resulting nanocrystal properties.
Table 1: Critical Parameters for CFZ Nanocrystal Size Optimization
| Parameter Category | Specific Parameter | Impact on Size & Characteristics | Optimal Value/Setting (for NC168) |
|---|---|---|---|
| Formulation Composition | Drug-to-Stabilizer (CFZ:F127) Ratio | Influences nucleation density and crystal growth; lower ratios typically yield smaller particles. | Optimized ratio (varied from baseline) [1] |
| Albumin Coating (HSA) Concentration | Provides steric stabilization, reduces opsonization, and enables active targeting. | 48 mg HSA per 6 mg CFZ [1] | |
| Processing Conditions | Hydration Volume | Affields the concentration of precipitating drug and stabilizer. | 6 mL DI water [1] |
| Probe Sonication Duration | Provides energy for particle size reduction and homogenization. | Optimized duration (varied from 5 min baseline) [1] | |
| Probe Sonication On:Off Cycle | Controls heat generation, preventing destabilization of the formulation. | 4:2 cycle (baseline); optimized for NC168 [1] | |
| Albumin Incubation Time | Allows for sufficient surface adsorption and coating stability. | 24 hours (baseline); optimized for NC168 [1] | |
| Resulting Properties | Z-Average Diameter (d.nm) | Primary indicator of success in size reduction. | 168 nm (NC168) vs. 325 nm (NC325) [1] |
| Polydispersity Index (PDI) | Indicates the breadth of the particle size distribution. | Low PDI (monodisperse population) [1] | |
| Zeta Potential (mV) | Influences colloidal stability; high absolute value promotes stability. | Determined for optimized formulation [1] |
The biological and performance outcomes of size optimization are profound, as quantified in the following table.
Table 2: Biological and Performance Outcomes of Size-Optimized CFZ-NCs (NC168)
| Performance Metric | NC168 (168 nm) | NC325 (325 nm) | CFZ-CD (Control) |
|---|---|---|---|
| In Vitro Cytotoxicity | Similar or higher than CFZ-CD [1] | Similar or higher than CFZ-CD [1] | Baseline |
| Cellular Uptake (Cancer Cells) | Greatest [1] | Intermediate | Lowest |
| Cellular Uptake (Macrophages) | Lowest [1] | Highest | Intermediate |
| Immune Cell Toxicity | Lowest [1] | Highest | Intermediate |
| In Vivo Safety Profile | Similar to CFZ-CD [1] | Inferior | Baseline |
| Tumor Accumulation (in vivo) | Greatest [1] | Lower | Lowest |
| RES Organ Accumulation (in vivo) | Lowest [1] | Highest | N/A |
| Antitumor Efficacy (in vivo) | Greatest [1] | Lower | Baseline |
Principle: This protocol utilizes a crystallization-in-medium method to form CFZ nanocrystals stabilized by Pluronic F127, with a subsequent albumin coating to enhance colloidal and biological stability [1].
Materials:
Procedure:
Principle: Assessing the release profile of CFZ from nanocrystals under biorelevant conditions is critical, as delayed or incomplete release can limit efficacy despite high tumor accumulation [3].
Materials:
Procedure:
Principle: This protocol evaluates the biological activity of optimized CFZ-NCs.
Materials:
Procedure:
The following diagram illustrates the complete process from formulation to in vitro validation, highlighting the key steps for size optimization.
This diagram outlines the key signaling pathways activated by this compound upon successful cellular delivery via nanocrystals, leading to cancer cell death.
The systematic optimization of this compound nanocrystal size to approximately 168 nm represents a highly effective strategy to enhance the drug's potential for solid tumor therapy. The detailed protocols outlined herein enable the reproducible production of CFZ-NCs that exhibit superior cellular uptake, reduced RES sequestration, and significantly improved antitumor efficacy compared to both larger nanocrystals and the conventional cyclodextrin-based formulation. Critical quality attributes for success include a narrow particle size distribution around 170 nm, a stable albumin coating, and drug release kinetics that are compatible with the tumor microenvironment. By adhering to these application notes, researchers can advance the development of more effective this compound nanoformulations.
This compound, a second-generation selective proteasome inhibitor, has revolutionized the treatment landscape for multiple myeloma through its irreversible binding mechanism and favorable toxicity profile compared to first-generation proteasome inhibitors. As multiple myeloma remains an incurable hematologic malignancy despite therapeutic advances, this compound-based combinations have emerged as cornerstone treatments across the disease spectrum. The drug's distinct mechanism of action – forming irreversible complexes with the proteasome's chymotrypsin-like sites – results in sustained proteasome inhibition and enhanced apoptotic signaling in malignant plasma cells [1]. Clinical development has progressed from monotherapy to sophisticated quadruplet regimens that leverage synergistic drug interactions and complementary mechanisms of action, positioning this compound as a backbone therapy in both newly diagnosed and relapsed/refractory settings.
The evolution of this compound-based regimens reflects a broader shift in multiple myeloma treatment toward combination immunotherapy and personalized approaches. Current research focuses on optimizing dosing schedules, identifying predictive biomarkers, and sequencing therapies to overcome resistance. This review comprehensively examines the clinical efficacy, practical implementation, and mechanistic foundations of this compound combination therapies, providing researchers and clinicians with evidence-based protocols for integrating these regimens into clinical practice and trial designs.
This compound demonstrates significant clinical activity across multiple myeloma stages when combined with various classes of therapeutic agents. The regimen intensity and partner drugs should be selected based on disease risk, treatment history, and patient fitness. In the newly diagnosed setting, the ADVANCE trial (n=306) established the superiority of daratumumab-carfilzomib-lenalidomide-dexamethasone (D-KRd) over KRd alone, with 59% of patients achieving minimal residual disease (MRD) negativity after eight cycles compared to 36% with KRd [2] [3] [4]. With a median follow-up of 32.7 months, progression-free survival (PFS) was 86% for D-KRd versus 79% for KRd, confirming the added benefit of anti-CD38 monoclonal antibody combination therapy [2].
The CANDOR trial in relapsed/refractory multiple myeloma demonstrated that adding daratumumab to this compound-dexamethasone (KdD) significantly improved PFS over Kd alone, establishing this triplet as a standard option in later treatment lines [5]. Importantly, patient-reported outcomes from this trial indicated that the triplet regimen did not negatively impact quality of life compared to the doublet, supporting its therapeutic utility beyond conventional efficacy endpoints [5]. For high-risk patients, the Isa-KRd regimen (isatuximab-carfilzomib-lenalidomide-dexamethasone) has demonstrated particularly deep responses, with MRD negativity rates of 77% in phase 3 trials, highlighting the potential of this compound-based quadruplets in challenging disease subsets [6].
Table 1: Efficacy Outcomes of this compound Combination Therapies in Clinical Trials
| Regimen | Trial Name/Phase | Patient Population | MRD Negativity Rate | Survival Outcomes |
|---|---|---|---|---|
| D-KRd | ADVANCE (Phase 3) | Newly Diagnosed (NDMM) | 59% (after 8 cycles) | 86% PFS at 32.7 months |
| KRd | ADVANCE (Phase 3) | Newly Diagnosed (NDMM) | 36% (after 8 cycles) | 79% PFS at 32.7 months |
| Isa-KRd | Phase 3 | Newly Diagnosed (NDMM) | 77% | High-risk patients benefited particularly |
| KdD | CANDOR (Phase 3) | Relapsed/Refractory (RRMM) | N/A | Significantly prolonged PFS vs Kd |
| Kd | CANDOR (Phase 3) | Relapsed/Refractory (RRMM) | N/A | Reference group for comparison |
| KRd | NCI/NIH (Phase 2) | NDMM | N/A | mPFS 67.3 months (5.2-year follow-up) |
Real-world evidence complements findings from controlled clinical trials and provides insights into dosing patterns and outcomes in broader patient populations. A recent retrospective analysis of 486 patients with relapsed/refractory multiple myeloma treated with this compound-containing regimens revealed no statistically significant differences in median PFS between various dosing schedules: 13.0 months for K56-1x (56 mg/m² once weekly), 13.2 months for K56-2x (56 mg/m² twice weekly), and 10.9 months for K70-1x (70 mg/m² once weekly) [7]. These findings suggest that once-weekly administration may provide the optimal balance of efficacy, safety, and convenience while reducing what has been termed "time toxicity" from frequent infusions [7].
Between 2016 and 2023, clinical practice has shifted substantially toward once-weekly dosing, with the proportion of patients receiving K70-1x increasing from 21.1% to 50.6% and K56-1x from 15.8% to 37.0%, while twice-weekly K56-2x decreased from 63.2% to 12.3% [7]. This evolution reflects growing comfort with extended-dosing intervals and recognition of the importance of maintaining treatment intensity while minimizing patient burden. The comparable heart failure rates across dosing schedules (<5% in all cohorts) further supports the safety of modern this compound administration approaches [7].
Table 2: Real-World Dosing Patterns and Outcomes of this compound in RRMM
| Dosing Regimen | Patient Percentage (2016→2023) | Median PFS (Months) | Cardiac Toxicity Rate | Key Considerations |
|---|---|---|---|---|
| K56-1x (56 mg/m² weekly) | 15.8% → 37.0% | 13.0 | <5% | Balanced efficacy and reduced clinic visits |
| K56-2x (56 mg/m² twice weekly) | 63.2% → 12.3% | 13.2 | <5% | Higher time toxicity |
| K70-1x (70 mg/m² weekly) | 21.1% → 50.6% | 10.9 | <5% | Convenient with comparable safety |
For newly diagnosed multiple myeloma patients, this compound-based combinations have become preferred options according to National Comprehensive Cancer Network (NCCN) guidelines, particularly for transplant-eligible candidates [1]. The D-KRd regimen (daratumumab, this compound, lenalidomide, dexamethasone) has emerged as a new standard of care based on the ADVANCE trial results [2] [3]. The recommended dosing protocol includes: This compound at 20 mg/m² IV on days 1-2 of cycle 1, then escalated to 56 mg/m² IV on days 1, 2, 8, 9, 15, and 16 of 28-day cycles; combined with daratumumab (standard dosing), lenalidomide 25 mg orally daily on days 1-21, and dexamethasone 20-40 mg weekly [8]. Treatment typically consists of 8 induction cycles, after which patients achieving MRD negativity may proceed directly to lenalidomide maintenance, deferring transplantation [2] [3].
The Isa-KRd regimen (isatuximab-carfilzomib-lenalidomide-dexamethasone) represents another effective quadruplet option with similar dosing parameters. Clinical trials have demonstrated that this combination yields deep and durable responses, including in high-risk patients [6] [1]. For patients ineligible for intensive quadruplet therapy, This compound-lenalidomide-dexamethasone (KRd) remains a standard triplet option, with studies showing median PFS of 67.3 months in long-term follow-up [1]. The KEYNOTE-023 study demonstrated that KRd can be safely administered for extended durations (up to 24 cycles) with maintained efficacy and manageable toxicity [1].
In relapsed/refractory multiple myeloma, this compound combinations provide effective salvage options for patients with varying prior treatment exposures. The KdD regimen (this compound, dexamethasone, daratumumab) has received category 1 recommendations based on the CANDOR trial, which demonstrated significant PFS improvement over Kd alone [5]. The standard protocol administers This compound as a 30-minute IV infusion at 56 mg/m² on days 1, 2, 8, 9, 15, and 16 of 28-day cycles (with 20 mg/m² on days 1-2 of cycle 1), combined with daratumumab per standard dosing and dexamethasone 20-40 mg weekly [8] [5].
For patients with contraindications to daratumumab or who have progressed on anti-CD38 therapy, Kd alone remains an effective option, particularly when using the once-weekly 70 mg/m² dosing validated in the ARROW trial [7]. Additionally, This compound-cyclophosphamide-dexamethasone (KCyD) provides an alternative for patients with significant peripheral neuropathy or those who are lenalidomide-refractory [8]. Emerging combinations with novel agents such as linvoseltamab (a BCMA-targeting bispecific antibody) show promising early results, with a 90% objective response rate in heavily pretreated patients, though these regimens remain investigational [9].
Table 3: Detailed Dosing Protocols for this compound Combination Therapies
| Regimen | This compound Dosing | Combination Agents | Cycle Duration | Special Considerations |
|---|---|---|---|---|
| D-KRd (Newly Diagnosed) | 20 mg/m² days 1-2 cycle 1, then 56 mg/m² days 1,2,8,9,15,16 | Daratumumab (standard dosing), Lenalidomide 25 mg days 1-21, Dexamethasone 20-40 mg weekly | 28 days | Premedicate for daratumumab; screen for cardiovascular risk |
| KRd (Newly Diagnosed) | 20 mg/m² days 1-2 cycle 1, then 36-56 mg/m² days 1,2,8,9,15,16 | Lenalidomide 25 mg days 1-21, Dexamethasone 20-40 mg weekly | 28 days | Lower this compound dose (36 mg/m²) may be used in cycle 1 if concerns about tolerance |
| KdD (Relapsed/Refractory) | 20 mg/m² days 1-2 cycle 1, then 56 mg/m² days 1,2,8,9,15,16 | Daratumumab (standard dosing), Dexamethasone 20-40 mg weekly | 28 days | Continue until progression or unacceptable toxicity |
| Kd (Weekly) | 20 mg/m² day 1 cycle 1, then 70 mg/m² days 1,8,15 | Dexamethasone 20-40 mg weekly | 28 days | More convenient schedule; appropriate for frail patients |
| KCyD | 20 mg/m² days 1-2 cycle 1, then 36-56 mg/m² days 1,2,8,9,15,16 | Cyclophosphamide 300 mg/m² days 1,8,15, Dexamethasone 40 mg weekly | 28 days | Preferred in renal impairment or significant neuropathy |
This compound-containing regimens present a distinct toxicity profile that requires proactive management to maintain treatment intensity and preserve quality of life. Compared to bortezomib, this compound demonstrates a lower incidence of peripheral neuropathy but carries increased risks of cardiovascular events, renal toxicity, and dyspnea [8]. In the ADVANCE trial, the addition of daratumumab to KRd did not significantly increase overall toxicity when appropriate patient selection criteria were applied, including cardiac screening with EKG and echocardiogram before treatment initiation [2] [3].
The most clinically significant toxicities associated with this compound include hypertension (occurring in approximately 12-25% of patients), dyspnea (20-35%), cardiac failure (3-8%), and acute renal impairment (10-25%) [8] [7]. These events typically occur within the first few treatment cycles and necessitate regular monitoring of blood pressure, renal function, and fluid status. The once-weekly dosing schedule appears to reduce the incidence of certain adverse events while maintaining efficacy, making it an attractive option for older patients and those with comorbidities [7]. Practical management strategies include:
For regimens combining this compound with immunomodulatory drugs like lenalidomide, additional considerations include venous thromboembolism prophylaxis with aspirin or low-molecular-weight heparin, and close monitoring for hematologic toxicity with dose adjustments based on neutrophil and platelet counts [8]. When this compound is combined with monoclonal antibodies, infusion-related reactions require standard premedication with corticosteroids, antihistamines, and antipyretics [8].
The therapeutic efficacy of this compound combinations stems from synergistic interactions between complementary mechanisms of action that target multiple vulnerabilities in malignant plasma cells. This compound exerts its primary effect through irreversible inhibition of the 20S proteasome's chymotrypsin-like activity, disrupting protein homeostasis and activating the unfolded protein response pathway, ultimately triggering apoptosis in myeloma cells [1] [10]. This mechanism differs fundamentally from bortezomib's reversible binding, resulting in more sustained proteasome inhibition and potentially overcoming resistance common to first-generation proteasome inhibitors [7].
When combined with immunomodulatory agents like lenalidomide, this compound demonstrates enhanced cytotoxicity through multiple synergistic pathways. Lenalidomide targets the cereblon E3 ubiquitin ligase complex, degrading key transcription factors Ikaros and Aiolos, which leads to direct antiproliferative effects on myeloma cells while simultaneously stimulating T-cell and NK-cell activity [1]. The combination effectively targets both the intrinsic tumor environment (via this compound) and extracellular immune milieu (via lenalidomide), creating a comprehensive antitumor response.
The addition of anti-CD38 monoclonal antibodies (daratumumab, isatuximab) introduces a third mechanistic layer through multiple effector functions: complement-dependent cytotoxicity, antibody-dependent cellular cytotoxicity, antibody-dependent cellular phagocytosis, and direct apoptotic signaling [6] [1]. Furthermore, emerging evidence suggests that anti-CD38 antibodies may deplete immunosuppressive regulatory T-cells and myeloid-derived suppressor cells, potentially reversing the immunosuppressive tumor microenvironment and enhancing T-cell-mediated killing [6]. This triple mechanistic synergy explains the superior depth of response observed with this compound-based quadruplet regimens compared to triplet therapies.
Diagram 1: Synergistic Mechanisms of this compound Combination Therapies. This diagram illustrates the complementary pathways through which this compound, immunomodulatory drugs, and anti-CD38 monoclonal antibodies target multiple myeloma cells, resulting in enhanced tumor cell killing.
The this compound development pipeline continues to evolve with several promising research directions that may further enhance its clinical utility. Novel combination strategies with T-cell engagers and bispecific antibodies represent an exciting frontier, with early-phase trials demonstrating impressive efficacy. The LINKER-MM2 trial is investigating linvoseltamab (a BCMA-CD3 bispecific antibody) combined with this compound in relapsed/refractory multiple myeloma, reporting an objective response rate of 90% and complete response rate of 76% with manageable toxicity [9]. These combinations leverage this compound's ability to potentially enhance tumor antigen presentation and create a more permissive immune environment for T-cell-mediated killing.
Future research priorities include optimizing treatment sequencing and developing predictive biomarkers to guide personalized therapy selection. While this compound demonstrates activity across multiple myeloma subtypes, emerging data suggest that certain genetic profiles may exhibit enhanced sensitivity, particularly in patients with t(11;14) translocation who may derive exceptional benefit from venetoclax combinations [6]. The ongoing COBRA trial (NCT03729804) is directly comparing KRd versus VRd in frontline treatment, with MRD rates at 12 months as a primary endpoint, and results are anticipated in mid-2025 [1]. These findings will provide additional evidence to inform this compound positioning in the treatment algorithm.
Additional investigative areas include:
As the multiple myeloma treatment landscape continues to evolve, this compound will likely remain a cornerstone therapy, though its specific positioning may shift based on emerging data from ongoing clinical trials and real-world evidence.
This compound-based combination therapies represent a validated treatment backbone across the multiple myeloma continuum, from newly diagnosed to heavily pretreated disease. The D-KRd and Isa-KRd quadruplets have established new standards of care in the frontline setting, delivering deep responses and improved survival outcomes with manageable toxicity profiles when appropriate patient selection and monitoring are implemented. In relapsed/refractory disease, KdD provides a significant survival advantage over doublet regimens while maintaining quality of life.
The ongoing optimization of dosing schedules, particularly the shift toward once-weekly administration, has improved the risk-benefit ratio and reduced treatment burden without compromising efficacy. Future research directions focusing on novel combinations, biomarker development, and treatment sequencing will further refine the role of this compound in the rapidly evolving multiple myeloma therapeutic arsenal. As new classes of agents continue to emerge, this compound's well-established efficacy and manageable safety profile ensure its enduring position as a foundation of multiple myeloma therapy.
Carfilzomib, a second-generation proteasome inhibitor, has evolved significantly in its dosing and administration schedules since its initial approval. The current evidence supports two primary dosing approaches: the traditional twice-weekly schedule (administered on two consecutive days each week) and the more recently approved once-weekly schedule (single administration per week). Understanding the comparative efficacy, safety, and practical implications of these schedules is essential for optimizing multiple myeloma treatment protocols.
Table 1: Efficacy Outcomes from Clinical Trials of this compound Dosing Schedules
| Study & Design | Patient Population | Dosing Schedule | Median PFS (months) | ORR (%) | ≥VGPR (%) |
|---|---|---|---|---|---|
| ARROW (Phase 3 RCT) [1] [2] | RRMM (2-3 prior lines) | Once-weekly 70 mg/m² (Kd70) | 11.2 | 62.9 | 34.2 |
| Twice-weekly 27 mg/m² (Kd27) | 7.6 | 40.8 | 13.4 | ||
| Pooled Analysis [3] | NDMM (transplant-ineligible) | Once-weekly 70 mg/m² | 35.7 | Similar | Similar |
| Twice-weekly 36 mg/m² | 35.5 | Similar | Similar | ||
| Real-World Evidence [4] | RRMM (2L+) | Once-weekly 70 mg/m² | 10.9 | - | - |
| Once-weekly 56 mg/m² | 13.0 | - | - | ||
| Twice-weekly 56 mg/m² | 13.2 | - | - |
The phase 3 ARROW study demonstrated superior efficacy for once-weekly this compound at 70 mg/m² compared to twice-weekly 27 mg/m² in patients with relapsed and refractory multiple myeloma (RRMM), with a significant improvement in median progression-free survival (11.2 vs. 7.6 months; HR=0.69; P=0.0029) and higher overall response rate (62.9% vs. 40.8%) [1] [2]. Importantly, this benefit was consistent across key patient subgroups, including those of advanced age, impaired renal function, bortezomib-refractory disease, and various International Staging System stages [1].
In the newly diagnosed multiple myeloma (NDMM) setting, a pooled analysis of two phase I/II studies showed comparable efficacy between once-weekly (70 mg/m²) and twice-weekly (36 mg/m²) this compound when combined with cyclophosphamide and dexamethasone, with similar median progression-free survival (35.7 vs. 35.5 months) and 3-year overall survival rates (70% vs. 72%) [3].
Recent real-world evidence has further informed clinical practice, demonstrating that modern dosing schedules (56 mg/m² twice-weekly, 70 mg/m² once-weekly, and 56 mg/m² once-weekly) show comparable effectiveness in routine practice settings [4] [5]. Between 2016 and 2023, once-weekly this compound dosing became increasingly prevalent, with K70-1x proportions rising from 21.1% to 50.6% and K56-2x decreasing from 63.2% to 12.3% [4].
Table 2: Safety Outcomes Across this compound Dosing Schedules
| Toxicity Category | Once-Weekly 70 mg/m² | Twice-Weekly 27 mg/m² | Twice-Weekly 36 mg/m² |
|---|---|---|---|
| Grade ≥3 AEs (Overall) | 68% [2] | 62% [2] | ~30-41% [3] |
| Hematologic AEs (Grade ≥3) | 24% [3] | - | 30% [3] |
| Non-hematologic AEs (Grade ≥3) | 38% [3] | - | 41% [3] |
| Cardiac Failure (Grade ≥3) | 3% [2] | 4% [2] | - |
| Treatment-Related Mortality | 2% [2] | 1% [2] | - |
The safety profiles of once-weekly and twice-weekly this compound are generally comparable, with some nuanced differences. In the ARROW trial, the incidence of grade 3 or higher adverse events was slightly higher with once-weekly dosing (68% vs. 62%), primarily driven by hematologic toxicities including anemia (18% in both groups) and thrombocytopenia (7% in both groups) [2]. However, the rate of cardiac failure was lower in the once-weekly group (3% vs. 4%) [2].
In the pooled analysis of NDMM patients, the rate of grade 3-5 hematologic adverse events (24% vs. 30%) and non-hematologic adverse events (38% vs. 41%) were similar between once-weekly and twice-weekly schedules [3]. The convenience of the once-weekly schedule may potentially improve treatment adherence and patient satisfaction, particularly for elderly patients or those with limited access to hospital facilities [3] [1].
This compound is approved in several dosing regimens based on clinical trial evidence and regulatory approvals:
For all schedules, the first dose (day 1 of cycle 1) is typically administered at 20 mg/m² to prime the patient, with escalation to the target dose in subsequent administrations [6] [2]. This priming dose is recommended to mitigate infusion-related reactions and allow better tolerance of higher subsequent doses.
Step-by-Step Reconstitution and Administration:
Table 3: Dose Modification Guidelines for Adverse Events
| Toxicity Type | Criteria | Recommended Action |
|---|---|---|
| Hematologic | ANC <0.5 × 10⁹/L or febrile neutropenia | Withhold dose until recovery; consider dose reduction for recurrence [6] |
| Platelets <10 × 10⁹/L or bleeding with thrombocytopenia | Withhold dose until recovery; consider dose reduction for recurrence [6] | |
| Renal | Serum creatinine ≥2× baseline; CrCl <15 mL/min; need for hemodialysis | Withhold until recovery to within 25% of baseline; restart at 1 dose level reduction if attributable to this compound [6] |
| Other Non-hematologic | Grade 3 or 4 non-hematological toxicities | Withhold until resolved or returned to baseline; consider restarting at 1 dose level reduction [6] |
| Hepatic Impairment | Mild or moderate hepatic impairment | Reduce dose by 25% [6] |
Dose Reduction Levels:
For patients with end-stage renal disease on hemodialysis, administer this compound after the hemodialysis procedure [6].
Objective: To quantify inhibition of proteolytic proteasome subunits (β5, β2, β1) following this compound administration at different dose levels.
Methodology:
This experimental approach demonstrated that β5 activity was inhibited by >50% even at 20 mg/m², while β2 and β1 were co-inhibited only at higher doses (≥36 mg/m²), providing a mechanistic basis for dose optimization [7].
Figure 1: Experimental Workflow for Proteasome Activity Profiling - This diagram illustrates the methodology for assessing proteasome subunit inhibition following this compound treatment using activity-based probes and fluorescence detection.
Objective: To evaluate comparative efficacy of different this compound dosing schedules in clinical settings.
Endpoints and Assessment Methods:
Statistical Considerations:
The differential inhibition of proteasome subunits at various this compound doses provides the mechanistic foundation for dose optimization. At low doses (20-27 mg/m²), this compound primarily inhibits the β5 subunit of the proteasome, achieving median inhibition >50% at 20 mg/m² [7]. However, co-inhibition of the β2 and β1 subunits occurs only at higher doses (≥36 mg/m²), with significant differences in inhibition between high-dose and low-dose this compound (P=0.0001 for β2; P=0.0005 for β1) [7]. This broader inhibition profile at higher doses translates to significantly more effective proteasome inhibition in vivo (P=0.0003) and correlates with improved clinical outcomes [7].
Figure 2: Proteasome Inhibition Mechanism of this compound - This diagram illustrates the differential subunit inhibition profile between low-dose and high-dose this compound, explaining the enhanced anti-myeloma activity at higher doses.
The dose-response relationship has important clinical implications, particularly for patients with relapsed or refractory disease. Notably, dose escalation to ≥36 mg/m² in patients progressing on low-dose this compound-containing therapies has demonstrated the ability to recapture clinical response in 56% of patients, with a median PFS of 4.4 months [7]. This suggests that insufficient dosing rather than complete biological resistance may explain some treatment failures with this compound.
The once-weekly 70 mg/m² schedule provides a pharmacological advantage by enabling higher peak concentrations necessary for co-inhibition of β2 and β1 subunits while maintaining a manageable safety profile and improved treatment convenience [2] [7]. This schedule represents an optimal balance between achieving effective proteasome inhibition and maintaining practical treatment administration.
The evolution of this compound dosing from twice-weekly to once-weekly schedules represents a significant advancement in multiple myeloma therapy. Evidence from randomized clinical trials and real-world studies demonstrates that once-weekly this compound at 70 mg/m² provides superior efficacy to twice-weekly 27 mg/m² in the relapsed/refractory setting, with comparable efficacy to twice-weekly 36 mg/m² in newly diagnosed patients. The mechanistic basis for this advantage lies in the co-inhibition of β2 and β1 proteasome subunits achieved at higher dose levels.
When implementing this compound therapy, clinicians should consider:
The comprehensive protocols and experimental methodologies outlined in these application notes provide researchers and clinicians with evidence-based frameworks for optimizing this compound therapy across the multiple myeloma treatment spectrum.
Carfilzomib (CFZ) is a second-generation, irreversible proteasome inhibitor approved for multiple myeloma. Its preclinical evaluation is being extended to solid tumors and other cancers, showing variable efficacy dependent on model type, dosing schedule, and formulation [1] [2]. The protocols below synthesize methodologies from recent studies to guide preclinical drug development.
The foundational steps for in vivo efficacy testing are consistent across studies. The following workflow visualizes the typical process, from cell line preparation to data analysis.
The table below summarizes key parameters from established in vivo protocols using this compound.
| Cancer Type / Model | Dosing Regimen | Key Efficacy Findings | Reported Study Endpoints | Primary Source |
|---|
| Small Cell Lung Cancer (SCLC) (SHP77 cell line) | • 5 mg/kg • IV, 5 days/week • 4 weeks [1] | • CFZ monotherapy inhibited tumor growth and prolonged survival [1] | • Tumor volume measurement • Survival analysis [1] | [1] | | Neuroblastoma (NB) (Orthotopic model) | • 5 mg/kg • IV, 2 consecutive days/week • Combined with Doxorubicin (Dox) [3] | • CFZ induced apoptosis and augmented Dox-induced apoptosis in tumor cells [3] | • Tumor weight • Immunohistochemistry (IHC) for apoptosis (cleaved caspase-3) [3] | [3] | | Gastric Cancer (GC) (MKN45 cell line) | • 5 mg/kg • IV, 2 consecutive days/week • 3 weeks [4] | • CFZ retarded tumor growth, inhibited proliferation, and induced apoptosis [4] | • Tumor volume and growth inhibition • IHC: Ki-67 (proliferation), TUNEL (apoptosis) [4] | [4] | | Hepatocellular Carcinoma (HCC) (Huh7 cell line) | • 5 mg/kg • Intraperitoneal (IP), every other day • 2 weeks [5] | • CFZ inhibited Huh7 cell growth in vivo [5] | • Tumor volume and weight [5] | [5] | | Bile Duct Cancer (Patient-Derived Organoid Xenograft/ODX) | • 5 mg/kg • IV, 2 days on, 5 days off [6] | • Bortezomib showed significant effect in vitro but not in the more clinically relevant ODX model [6] | • Tumor volume measurement [6] | [6] |
This detailed protocol is adapted from a study on neuroblastoma, which provides a robust framework for assessing efficacy and underlying mechanisms [3].
Using PDCOs in xenograft models (ODX) may provide more clinically predictive results. The protocol involves establishing organoids from patient surgical samples, expanding them in vivo in immunodeficient mice (NSG) for selection, and then re-culturing them in vitro to generate the PDCOs used for drug testing [6].
This compound, a second-generation proteasome inhibitor, has demonstrated significant efficacy in treating hematological malignancies like multiple myeloma and is increasingly investigated for solid tumors. Its therapeutic mechanism involves irreversible inhibition of the chymotrypsin-like activity of the 20S proteasome core, leading to accumulation of misfolded proteins and subsequent cellular stress responses. Two key interconnected processes—endoplasmic reticulum (ER) stress and autophagy—play critical roles in determining cellular fate following this compound exposure. Understanding these mechanisms is essential for optimizing therapeutic strategies and overcoming resistance in various cancer types [1] [2].
The relationship between this compound, ER stress, and autophagy is complex and cell-type dependent. This compound treatment initially induces ER stress through the accumulation of unfolded proteins, activating the unfolded protein response (UPR). Subsequently, cells may activate autophagy as either a protective survival mechanism or an alternative cell death pathway. This dynamic interplay significantly influences cancer cell susceptibility to this compound and presents opportunities for therapeutic enhancement through combination treatments targeting both processes [3] [2].
Figure 1: this compound-induced ER stress and autophagy signaling pathway. This compound inhibits proteasome function, leading to protein aggregation and ER stress. This activates unfolded protein response (UPR) pathways through PERK and IRE1, resulting in ATF4 upregulation, CHOP induction, and JNK/p38 MAPK activation. These signals converge on autophagy activation and apoptosis induction, with the balance determining cellular fate. Dashed arrow indicates context-specific regulation.
This compound triggers a coordinated cellular stress response characterized by sequential pathway activation. Initial proteasome inhibition causes accumulated proteins to induce ER stress, activating three canonical UPR branches: PERK, IRE1α, and ATF6. The PERK-eIF2α-ATF4 axis is particularly significant, upregulating autophagy-related genes and transcription factor CHOP, which promotes apoptosis under sustained stress. Simultaneously, IRE1α activation induces JNK/p38 MAPK signaling, further influencing cell survival decisions. The dynamic interplay between these pathways determines whether cells undergo death or develop protective adaptations contributing to drug resistance [1] [2].
The functional outcome of these signaling events exhibits marked cell-type specificity. In multiple myeloma and head and neck squamous cell carcinoma models, this compound-induced autophagy primarily functions as a cytoprotective mechanism, while in endothelial cells, it may contribute to toxicity. This differential response highlights the importance of contextual pathway analysis and supports the therapeutic potential of combining this compound with autophagy inhibitors in specific cancer types [3] [4] [2].
Figure 2: Comprehensive experimental workflow for assessing this compound-induced ER stress and autophagy. The process begins with cell culture establishment and treatment, followed by sequential assessment of viability, apoptosis, ER stress, autophagy, and functional endpoints. Specific methodologies are listed under each category. Dashed lines connect categories to their respective techniques.
A systematic approach to evaluating this compound's effects ensures comprehensive assessment of both stress response pathways and functional outcomes. The workflow begins with appropriate model selection encompassing both malignant cells (multiple myeloma, HCC, T-ALL) and relevant microenvironment cells (endothelial cells). Treatment conditions should include this compound monotherapy and combination strategies with autophagy modulators or other targeted agents. Time-course experiments are crucial for establishing causal relationships between ER stress activation, autophagy induction, and subsequent cellular responses [3] [1] [5].
Following treatment, parallel assessment of multiple parameters enables integrated data interpretation. Viability and apoptosis assays establish the cytotoxic profile, while ER stress markers (BiP, CHOP, ATF4, XBP1) quantify UPR activation. Autophagy flux measurements distinguish between early and late autophagy stages, and functional assays (colony formation, migration) contextualize molecular findings with cancer-relevant phenotypes. This multidimensional approach facilitates understanding of the complex interplay between this compound-induced stress pathways and their net effect on malignant progression [1] [5] [6].
Table 1: Quantitative parameters of this compound-induced responses across cancer models
| Cell Type/Model | This compound Concentration Range | Key ER Stress Markers | Autophagy Response | Functional Outcomes | Primary Detection Methods |
|---|---|---|---|---|---|
| Multiple Myeloma (RPMI8226) | 0.5 µM | ATF-4↑, CHOP↑ | Inhibited | Enhanced apoptosis with canagliflozin | Western blot, Co-culture apoptosis assay [3] |
| Endothelial Cells (HUVECs/EA.hy926) | 0.5 µM | General ER stress markers↓, CHOP↑ | Induced (abrogated by canagliflozin) | Protected by canagliflozin | Western blot, Flow cytometry [3] |
| Hepatocellular Carcinoma (HCCLM3/MHCC97H) | 30-120 nM | BiP↑, CHOP↑, ATF4↑ | Activated via ER stress/JNK/p38 | Cell cycle arrest (G2/M), inhibited migration/invasion | CCK-8, Transwell, Western blot [1] |
| T-ALL (Molt4) | 10-100 nM | XBP1 splicing↑ | Concentration-dependent activation | ROS-mediated apoptosis, cell death | Acridine orange, Annexin V/PI, ROS detection [5] |
| Head & Neck SCC | 10-100 nM | ATF4↑, p-EIF2AK3↑ | Complete autophagic flux (protective) | Apoptosis enhanced by chloroquine | GFP-LC3 puncta, Western blot [2] |
Western Blot Analysis for UPR Markers:
Quantitative Real-Time PCR (qRT-PCR):
LC3-I/II Immunoblotting with Lysosomal Inhibitors:
Fluorescence Microscopy for Autophagosome Formation:
Acridine Orange Staining for Acidic Vesicular Organelles:
Annexin V/Propidium Iodide Apoptosis Assay:
Transwell Migration and Invasion Assay:
Colony Formation Assay:
Table 2: Combination strategies with this compound to enhance therapeutic efficacy
| Combination Agent | Mechanism of Action | Experimental Model | Key Outcomes | Protocol Details |
|---|---|---|---|---|
| Chloroquine | Lysosomal inhibition, autophagy blockade | Multiple myeloma in vitro and xenograft | Potentiated apoptosis, enhanced immunogenic cell death | 10-20 μM chloroquine, 2h pre-treatment then co-incubation [4] |
| Canagliflozin | SGLT2 inhibitor, differential ER stress modulation | Multiple myeloma/endothelial cell co-culture | Enhanced MM apoptosis, reduced endothelial toxicity | 5-20 μM canagliflozin, simultaneous treatment with this compound [3] |
| N-acetylcysteine (NAC) | ROS scavenger | Hepatocellular carcinoma | Attenuated ER stress and JNK/p38 activation | 5 mM NAC, 1h pre-treatment before this compound [1] |
| Dexamethasone | Glucocorticoid receptor agonist | T-ALL (Molt4 cells) | Synergistic apoptosis induction | Combination index calculated using Chou-Talalay method [5] |
| PERK Inhibitor | Selective PERK kinase inhibition | Head & neck squamous cell carcinoma | Reduced ATF4-mediated autophagy, enhanced cytotoxicity | Compound-specific concentration based on manufacturer recommendations [2] |
Strategic combination approaches significantly enhance this compound's therapeutic potential across diverse cancer models. The most validated strategy involves autophagy inhibition using chloroquine, which blocks autolysosomal degradation and converts the typically protective autophagy into a pro-death mechanism. This combination demonstrated enhanced efficacy in multiple myeloma models, promoting immunogenic cell death characterized by calreticulin exposure [4]. Similarly, canagliflozin exhibits a dual beneficial effect by simultaneously enhancing this compound cytotoxicity in multiple myeloma cells while protecting endothelial cells from cardiotoxic side effects, addressing a significant clinical limitation [3].
The timing and sequencing of combination treatments critically influence their efficacy. Pre-treatment strategies (e.g., with chloroquine or antioxidants) establish pathway modulation before this compound exposure, while simultaneous administration may be appropriate for agents like canagliflozin. Dose optimization remains essential, as demonstrated by the concentration-dependent effects observed in co-culture models. Furthermore, combination indices should be calculated using established methods (e.g., Chou-Talalay) to distinguish additive, synergistic, or antagonistic interactions [3] [4] [5].
Several technical challenges may arise when assessing this compound-induced ER stress and autophagy. Incomplete autophagy flux represents a common interpretation pitfall; therefore, measurements should always include lysosomal inhibitors to distinguish between increased autophagosome formation versus blocked degradation. Cell-type specific variability in stress responses necessitates pilot studies to establish appropriate this compound concentrations and timepoints for each model system [2].
Proper experimental controls are crucial for valid data interpretation. These include vehicle controls (DMSO at equivalent concentrations), positive controls for ER stress (e.g., tunicamycin, thapsigargin), and autophagy modulation controls (e.g., chloroquine, rapamycin). For co-culture systems, appropriate compartmentalization controls should verify the absence of direct contact while allowing paracrine signaling [3] [6].
When combining this compound with other agents, solvent compatibility and stability considerations are essential. This compound is typically dissolved in DMSO and diluted in culture medium, with final DMSO concentrations not exceeding 0.1%. For in vivo applications, proper formulation is critical for bioavailability and toxicity profiles [1] [4].
The comprehensive assessment of this compound-induced ER stress and autophagy provides critical insights into its therapeutic mechanisms and resistance patterns. The protocols outlined herein enable systematic evaluation of these interconnected pathways across diverse experimental models. The complex, cell-type specific nature of these responses underscores the importance of contextual therapeutic strategies, particularly when designing combination regimens. Continued investigation of the dynamic interplay between proteasome inhibition, ER stress, and autophagy will further optimize this compound-based therapies and identify novel targets for enhancing anticancer efficacy while minimizing adverse effects.
This compound (CFZ), a second-generation proteasome inhibitor, has emerged as a cornerstone in multiple myeloma (MM) treatment, particularly for relapsed/refractory disease. Unlike first-generation proteasome inhibitors, CFZ irreversibly binds to and inhibits both the β2 and β5 subunits of the proteasome, resulting in more potent and selective antimyeloma activity through accumulation of misfolded proteins, induction of endoplasmic reticulum (ER) stress, and ultimately apoptosis of malignant plasma cells [1] [2]. Despite its clinical efficacy, CFZ treatment is associated with significant cardiovascular adverse events (CVAEs) including heart failure (4.1-6.4%), hypertension (12.2-16%), ischemic heart disease (1.8-6%), and arrhythmias (2.4-7%) [1]. These toxicities substantially limit its clinical utility and pose significant management challenges for hematologists and cardiologists alike.
The pathophysiological basis of CFZ-associated cardiotoxicity involves multiple interconnected mechanisms. CFZ induces mitochondrial dysfunction in cardiomyocytes, characterized by reduced membrane potential, impaired oxidative respiration, and increased reactive oxygen species (ROS) production [3]. Additionally, CFZ disrupts calcium handling and impairs contractility in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), as demonstrated by abnormal Ca2+ transients and reduced integrin-mediated traction forces [3]. Recent evidence suggests that endothelial dysfunction plays a crucial role in CFZ-mediated cardiovascular toxicity, with CFZ inducing significant ER stress and apoptosis in endothelial cells [4] [5]. This application note provides detailed protocols for establishing and utilizing endothelial-myeloma co-culture systems to investigate CFZ mechanisms and potential cardioprotective strategies.
Table 1: Essential reagents and cell lines for co-culture system establishment
| Category | Specific Items | Source/Model | Culture Conditions |
|---|---|---|---|
| Endothelial Cells | HUVECs, EA.hy926 | ATCC/Commercial vendors | Endothelial cell medium with growth factors |
| Myeloma Cells | RPMI-8226, Other MM lines | ATCC/Commercial vendors | RPMI-1640 + 10-20% FBS |
| Culture Equipment | Transwell inserts (0.4μm, 3.0μm) | Corning, Costar | 6-well, 12-well, 96-well formats |
| Critical Reagents | This compound, Canagliflozin | Selleck Chemicals | Stock solutions in DMSO |
| Assessment Kits | MTT, Annexin V, Caspase-3 | Commercial suppliers | Follow manufacturer protocols |
The endothelial-myeloma co-culture system enables investigation of bidirectional paracrine signaling and cell-cell interactions while allowing separate analysis of each cell type. For direct contact co-culture, seed endothelial cells and myeloma cells at optimized ratios (typically 1:1 to 1:5) in complete medium. For paracrine signaling studies without direct contact, utilize transwell systems with appropriate pore sizes (0.4μm for soluble factor exchange, 3.0μm for migration assays) [4]. The following workflow diagram illustrates the experimental setup:
Figure 1: Experimental workflow for endothelial-myeloma co-culture systems
Quantification methods for co-culture experiments include:
This protocol details the assessment of CFZ-induced ER stress and apoptotic signaling in endothelial and myeloma cells within co-culture systems, based on the innovative approach demonstrated by Dabour et al. [4]:
Cell culture preparation:
Drug treatment regimen:
Sample collection and processing:
Table 2: Key analytical methods for ER stress and apoptosis assessment
| Analysis Type | Specific Targets | Methodology | Expected Outcomes |
|---|---|---|---|
| ER Stress Markers | ATF-4, CHOP, GRP78, XBP1 | Western blot, qRT-PCR | Upregulation in both cell types with CFZ; differential modulation with canagliflozin [4] |
| Apoptosis Assessment | Annexin V/PI, cleaved caspases-3/9, PARP | Flow cytometry, Western blot | Dose-dependent increase with CFZ; cell-type specific patterns [4] [2] |
| Autophagy Analysis | LC3-I/II, p62, Beclin-1 | Western blot, immunofluorescence | CFZ induces autophagy in endothelial cells while inhibiting it in myeloma cells [4] |
| Cell Viability | Metabolic activity, membrane integrity | MTT, LDH release | Dose-dependent decrease with CFZ; differential protection with modulators [4] [2] |
Technical considerations for optimal results:
This protocol utilizes human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to model CFZ-induced cardiotoxicity, incorporating insights from Yang et al. [3]:
hiPSC-CM culture and maintenance:
CFZ treatment and functional assessment:
The signaling pathways involved in CFZ-induced cardiotoxicity are complex and interconnected:
Figure 2: Signaling pathways in this compound-induced cardiotoxicity
Comprehensive omic analyses provide systems-level insights into CFZ-induced cardiotoxicity:
Based on recent findings that canagliflozin differentially modulates CFZ-induced toxicity in endothelial versus myeloma cells [4] [5], this protocol details the evaluation of combination treatments:
Dose optimization experiments:
Temporal considerations:
Mechanistic evaluation:
To model the cardiac-vascular-myeloma axis, establish a tri-culture system incorporating hiPSC-CMs:
System setup:
Functional assessment:
Robust normalization strategies are essential for accurate interpretation of co-culture data:
Table 3: Expected outcomes from endothelial-myeloma co-culture experiments with CFZ and canagliflozin
| Parameter | Endothelial Cells | Myeloma Cells | hiPSC-CMs |
|---|---|---|---|
| Viability with CFZ | Dose-dependent decrease (IC50 ~10nM) | Dose-dependent decrease (IC50 5-15nM) | Dose-dependent decrease (IC50 ~5μM) [3] |
| ER Stress Markers | Increased ATF-4, CHOP; mitigated by canagliflozin | Increased ATF-4, CHOP; unaffected or enhanced by canagliflozin | Increased HSPs, ER stress markers [3] [4] |
| Apoptosis | Dose-dependent increase; attenuated by canagliflozin | Dose-dependent increase; potentiated by canagliflozin | Dose-dependent increase [3] [4] |
| Functional Effects | Barrier disruption; improved with canagliflozin | Proliferation inhibition; enhanced with canagliflozin | Contractility impairment; calcium handling defects [3] |
Key interpretation principles for co-culture studies:
Translational applications of these protocols include:
These application notes and protocols provide a comprehensive framework for investigating CFZ mechanisms and protective strategies in physiologically relevant co-culture systems. The integrated approaches enable simultaneous assessment of efficacy and toxicity, supporting the development of safer, more effective treatment regimens for multiple myeloma patients.
Q1: What is the incidence of hypertension in patients treated with Carfilzomib? The incidence of hypertension varies between clinical trials and real-world data, often influenced by patient risk factors and prior treatments.
| Data Source | Patient Population | All-Grade Hypertension Incidence | High-Grade (≥3) Hypertension Incidence |
|---|---|---|---|
| Clinical Trial Meta-analysis [1] | 2,660 patients from pooled trials | 11.53% (95% CI, 7.69–15.97%) | 4.60% (95% CI, 2.42–7.33%) |
| Real-World Data (SEER-Medicare) [1] | 813 patients aged ≥65 years | 27.6% | Information not specified |
Q2: What are the established risk factors for developing this compound-induced cardiovascular adverse events (CVAEs)? Patients with pre-existing cardiovascular conditions are at higher risk. Key risk factors include [2] [1]:
Q3: What is the proposed mechanism behind this compound-induced hypertension? The primary proposed mechanism involves endothelial dysfunction due to disrupted nitric oxide (NO) homeostasis [1].
The relationship between this compound and endothelial dysfunction can be visualized as follows:
Q4: How should patients be monitored for hypertension during this compound therapy? Consensus guidelines recommend rigorous blood pressure (BP) monitoring [3] [1]:
Q5: What are the management strategies for this compound-induced hypertension? Management is stratified based on the severity of hypertension [1]:
Protocol 1: Cardiovascular Risk Assessment and Monitoring Workflow This workflow, based on consensus guidelines, outlines the patient journey from baseline assessment through treatment [3] [1].
Protocol 2: Key Echocardiography Parameters for Detecting Cardiotoxicity Echocardiography is critical for functional and structural assessment. Key parameters are summarized below [1].
| Parameter | Measurement Technique | Normal / Baseline Value | Indicator of Cardiotoxicity | Notes |
|---|---|---|---|---|
| Left Ventricular Ejection Fraction (LVEF) | 2D or 3D Echocardiography | >53% | Drop of >10% to a value <53% [1] | Standard measure of global systolic function. |
| Global Longitudinal Strain (GLS) | Speckle Tracking Echocardiography | Patient-specific baseline required | Relative reduction >15% from baseline [1] | More sensitive than LVEF for early subclinical dysfunction. A reduction of <8% is not meaningful. |
| Pulmonary Arterial Systolic Pressure (PASP) | Doppler Echocardiography | ≤35 mmHg [2] | >40-45 mmHg (suggestive of PH) [2] | Used to screen for pulmonary hypertension. Case reports show severe elevation (e.g., 56-61 mmHg) with this compound [2]. |
| Tricuspid Annular Plane Systolic Excursion (TAPSE) | M-mode Echocardiography | ≥1.7 cm [2] | <1.7 cm (e.g., 1.3 cm indicating severe dysfunction) [2] | Measure of right ventricular systolic function. |
Summary of Key Evidence and Clinical Management A case report highlights that this compound-induced cardiovascular adverse events can be severe but are often reversible upon drug discontinuation [2]. An elderly male with multiple myeloma developed acute dyspnea and severe pulmonary hypertension (PASP 56-61 mmHg) with right ventricular failure after four cycles of this compound. After the drug was stopped, his condition improved significantly within two weeks, confirmed by right heart catheterization, and follow-up echocardiography showed normalized right ventricular size and function [2]. This underscores the importance of early detection and intervention.
Carfilzomib, while effective, is associated with a spectrum of cardiovascular adverse events. The table below summarizes their incidence as reported in clinical trials and real-world analyses.
| Adverse Event | Reported Incidence (Range) | Notes |
|---|---|---|
| Hypertension | 11.53% - 27.6% | One of the most frequent CVAEs; can be severe (high-grade: ~4.60%) [1] [2]. |
| Heart Failure | 4.1% - 16.2% | Includes reduced ejection fraction; a leading cause of morbidity [1] [2]. |
| Arrhythmias | 2.4% - 26.3% | Atrial fibrillation is common; conduction disorders are also reported [1] [2]. |
| Ischemic Heart Disease | 1.8% - 17.6% | Includes myocardial infarction [1] [2]. |
| All CVAEs (Any Grade) | 8.68% - 57.6% | Lower range from clinical trials; higher from real-world data in older patients [2]. |
The cardiotoxicity of this compound is primarily linked to its irreversible inhibition of the proteasome, disrupting critical pathways in cardiomyocytes.
The following diagram illustrates this central signaling pathway:
This compound disrupts eNOS activity and nitric oxide production, leading to cardiovascular adverse events.
A proactive strategy is crucial for mitigating risks. The following workflow outlines a comprehensive pre-treatment assessment and monitoring plan.
A workflow for patient risk stratification and management prior to and during this compound therapy. CVM: Cardiovascular Morbidities.
Q1: What is the evidence that Carfilzomib is directly toxic to endothelial cells? this compound (CFZ) induces direct, concentration-dependent toxic effects on endothelial cells. The key evidence and observed phenotypic changes are summarized below [1]:
| Phenomenon | Observed Effect in Endothelial Cells |
|---|---|
| Cell Viability & Death | Decreased cell viability and induced apoptotic cell death. |
| Adhesion Molecules | Upregulation of pro-inflammatory markers ICAM-1 and VCAM-1. |
| Signaling Receptors | Downregulation of VEGFR-2. |
| Key Signaling Pathways | Activation of Akt and MAPK pathways; inhibition of p70s6k and AMPK. |
Q2: What is a potential mechanism for protecting endothelial cells from this compound toxicity? Research indicates that the SGLT2 inhibitor Canagliflozin can protect endothelial cells from CFZ-induced apoptosis without interfering with its anti-cancer efficacy [1].
The protection occurs through an AMPK-dependent pathway. The following diagram illustrates the core mechanism of this protective effect:
The mechanism is strongly supported by pharmacological evidence: the AMPK activator AICAR mimics canagliflozin's protective effect, while the AMPK inhibitor compound C abolishes it [1].
Q3: Are there clinical biomarkers for assessing this compound-induced endothelial damage? Yes, clinical studies have identified brachial artery flow-mediated dilatation (FMD) as a promising biomarker [2].
| Clinical Assessment | Association with Cardiovascular Adverse Events (CVAEs) |
|---|---|
| Low Baseline FMD | Independent predictor of future CVAEs (HR 2.57 for lowest vs. higher tertiles). |
| Acute FMD Decrease >40% (after 1st cycle) | Independently associated with CVAEs (HR = 3.91). |
| 26S Proteasome Activity (PrA) | Acute decrease in FMD is associated with CFZ-induced inhibition of PrA in PBMCs. |
Q4: How can I model and assess this compound toxicity and protection in vitro? Below is a detailed methodology based on the published research [1].
Objective: To investigate CFZ-induced endothelial apoptosis and test the protective effects of SGLT2 inhibitors like Canagliflozin.
1. Cell Culture & Treatment
2. Key Assays and Readouts A workflow for the key experimental steps and assessments is outlined below:
3. Data Interpretation
Q5: Why might I not observe a protective effect with Canagliflozin in my experiment? Consider the following factors if your results are not aligning with published findings:
Q6: How can I translate these in vitro findings into a pre-clinical or clinical context?
What is the core finding of the study on Canagliflozin and Carfilzomib? The study demonstrates that Canagliflozin exhibits a dual protective and enhancing effect. It protects endothelial cells from this compound-induced toxicity while simultaneously enhancing the cytotoxic effects of this compound in multiple myeloma (MM) cancer cells [1] [2].
What cell lines and treatments were used in this research? The key experiments used the following models and treatments [1] [2]:
How does Canagliflozin differentially affect ER stress? Canagliflozin modulates the ER stress pathway differently in each cell type [1]:
How does Canagliflozin affect autophagy? CFZ induces autophagy in endothelial cells while inhibiting it in MM cells. Canagliflozin abrogates CFZ-induced autophagy in endothelial cells but does not reverse its inhibition in MM cells [1].
What was the outcome in the co-culture system? In an innovative co-culture system, Canagliflozin enhanced CFZ-induced apoptosis in MM cells while protecting endothelial cells, confirming its differential protective and cytotoxic effects in a more complex model [1] [2].
Table: Summary of Differential Effects of Canagliflozin (CANA) in Combination with this compound (CFZ)
| Cell Type | Effect on ER Stress | Effect on Autophagy | Overall Cellular Outcome |
|---|---|---|---|
| Endothelial Cells (HUVECs, EA.hy926) | Mitigated CFZ-induced ER stress markers; Upregulated CHOP [1]. | CANA abrogated CFZ-induced autophagy [1]. | Protection from CFZ-induced toxicity [1] [2]. |
| Multiple Myeloma Cells (RPMI8226) | Did not alter CFZ-induced ER stress; Further upregulated ATF-4 [1]. | CFZ inhibited autophagy; CANA did not reverse this inhibition [1]. | Enhanced CFZ-induced cytotoxicity and apoptosis [1] [2]. |
Table: Methodology for Assessing ER Stress, Autophagy, and Cytotoxicity
| Experimental Aspect | Protocol Details |
|---|
| Cell Culture & Treatment | Culture HUVECs, EA.hy926, and RPMI8226 cells in their recommended media. Treat with:
The following diagrams, created using Graphviz, illustrate the core mechanistic findings and experimental setup.
Diagram 1: Canagliflozin's dual modulation of CFZ-induced pathways in different cell types.
Diagram 2: Step-by-step workflow for the key co-culture experiment.
Problem: Inconsistent ER Stress Marker Results
Problem: Lack of Expected Cytotoxicity in MM Cells
Problem: High Background Cell Death in Endothelial Control Groups
Q: What are the main barriers to using Carfilzomib for solid tumors?
Q: My nanoparticle formulation shows high tumor accumulation in imaging studies, but the therapeutic effect is weak. What could be wrong?
Q: Which nanocarrier systems have shown the most promise for CFZ delivery?
The following table summarizes the key formulation strategies being investigated to improve the delivery of this compound to solid tumors.
| Formulation Strategy | Core Mechanism / Composition | Key Experimental Findings / Efficacy Notes |
|---|---|---|
| Lipid-Based Systems | Liposomes, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | SNEDDS improved oral bioavailability and inhibited the P-gp efflux pump [2]. Liposomal CFZ showed enhanced in vivo efficacy in preclinical models [4]. |
| Polymer Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Surface modification (e.g., with Quinic Acid) can enhance metabolic stability and tumor accumulation, but efficacy depends on drug release kinetics [1] [3]. |
| Nanocrystals (NC) | Drug crystals stabilized by albumin and surfactants (e.g., Pluronic F127) | High drug loading (>80%). Size-optimized NCs (e.g., ~168 nm) showed less immune cell toxicity, greater cancer cell uptake, and superior antitumor effect vs. commercial formulation in a 4T1 breast cancer model [4]. |
| Ligand-Targeted NPs | Surface-conjugated with targeting moieties (e.g., Quinic Acid, DA7R peptide) | Aims for active targeting of tumoral vasculature or specific cell types. Can improve stability and accumulation, but success is contingent on effective drug release post-delivery [1] [3]. |
This methodology is adapted from the "crystallization-in-medium" technique used for size optimization [4].
The following diagram outlines the critical path for in vitro and in vivo assessment of a new this compound delivery system.
Diagram Title: Workflow for Evaluating a Novel this compound Formulation
The optimization of this compound is a classic example where pharmacodynamics (what the drug does to the body) trumps pharmacokinetics (what the body does to the drug).
| Feature | Description | Implication for Dosing |
|---|---|---|
| Plasma Half-Life | Very short (≤ 30 minutes to 1 hour) [1] [2] [3] | Rapid clearance; no drug accumulation between doses. |
| Mechanism of Action | Irreversible, covalent binding to the 20S proteasome [1] [3] | Effect persists long after the drug is cleared from plasma. |
| Recovery of Activity | Dependent on synthesis of new proteasomes [1] | Allows for longer dosing intervals (e.g., once-weekly). |
| Key Metabolizers | Extracellular peptidases and epoxide hydrolases (not CYP450) [3] | Lower risk of drug-drug interactions compared to bortezomib. |
The relationship between its short PK and long PD effect can be visualized as follows:
Here are answers to common technical questions and potential experimental challenges.
A: The therapeutic effect does not depend on continuous plasma exposure. The irreversible inhibition means that each dose provides a "pulse" of proteasome inhibition. Cellular function can only be restored by synthesizing new proteasomes, a slow process. Dosing intervals are designed to allow partial, but not complete, recovery of proteasome activity before the next dose, maintaining a low level of activity over time [1].
A: A mechanistic PK/PD model, qualified with clinical data from the phase III ENDEAVOR study, simulated proteasome inhibition over five treatment cycles [1]. The key findings are summarized below:
| Regimen | Dosing | C~max~ | AUC | Average Proteasome Inhibition (after 5 cycles) |
|---|---|---|---|---|
| Once-Weekly (QW) | 20/70 mg/m² | Higher | Lower | Comparable to 56 BIW |
| Twice-Weekly (BIW) | 20/56 mg/m² | Lower | Higher | Comparable to 70 QW |
The model concluded that the higher Cmax of the 70 QW regimen compensates for its lower overall exposure (AUC), resulting in comparable proteasome inhibition and, consequently, comparable clinical efficacy (Overall Response Rate and Progression-Free Survival) [1] [4].
A: The main challenges stem from its peptide structure and rapid degradation [2].
Troubleshooting Tip: Consider using a Quality-by-Design (QbD) approach with chemometric tools and Monte Carlo simulations to optimize chromatographic conditions (e.g., column type, mobile phase, temperature) robustly and minimize experimental failures [2].
A: The most significant safety concern is cardiovascular toxicity (CVAEs), including heart failure, hypertension, arrhythmia, and ischemic heart disease [5]. The incidence of these events is notably higher with this compound (7–27%) compared to bortezomib (0.6–4.1%) [5]. This is potentially due to its irreversible inhibition of both the β5 and β2 subunits of the proteasome, leading to persistent disruption of the ubiquitin-proteasome system in cardiomyocytes [5].
Experimental Consideration: For pre-clinical models and patient management, a baseline cardiovascular evaluation (including echocardiogram) and continuous monitoring are strongly recommended [5] [6].
For researchers characterizing this compound's PK/PD profile, the following assessments are critical.
| Assessment | Recommended Method | Key Parameters to Measure |
|---|---|---|
| Pharmacokinetics (PK) | LC-MS/MS or Green RP-HPLC [2] [3] | Cmax, AUC, Clearance (CL), Volume of Distribution (Vd), Half-life (t~1/2~). |
| Pharmacodynamics (PD) | Proteasome Inhibition Assay | Chymotrypsin-like (CT-L) activity in blood cells or target tissues over time [1] [3]. |
| Metabolism & Distribution | Metabolite Profiling (in vitro & in vivo) | Identify products of peptidase cleavage and epoxide hydrolysis in plasma, urine, and bile [3]. |
| Toxicity Monitoring | Cardiovascular Function Tests | Blood pressure, echocardiogram (EF), ECG for arrhythmias [5] [6]. |
The tables below summarize the incidence and severity of key adverse events (AEs) associated with this compound-based regimens, primarily from large-scale clinical trials and meta-analyses.
Table 1: Cardiovascular Toxicity Profile (Meta-Analysis of 45 Trials, N=5,583) [1]
| Toxicity Type | All-Grade Incidence | High-Grade (Grade ≥3) Incidence |
|---|---|---|
| Any Cardiotoxicity | 8.9% | 4.4% |
| Hypertension | 13.2% | 5.3% |
| Edema | 20.7% | 2.7% |
| Heart Failure | 5.1% | 3.2% |
| Ischemia | 4.6% | Not specified |
Table 2: Common Hematologic & Non-Hematologic Adverse Events [2] [3] [4]
| Adverse Event | Class | Incidence (Range) | Common Grade |
|---|---|---|---|
| Thrombocytopenia | Hematologic | 23.4% - 55.5% | Grade 3/4 |
| Anemia | Hematologic | 22.4% - 55.5% | Grade 3/4 |
| Lymphopenia | Hematologic | 18.1% | Grade 3/4 |
| Fatigue | Non-Hematologic | 32.7% - 55.5% | All Grade |
| Diarrhea | Non-Hematologic | Common | All Grade |
| Dyspnea | Non-Hematologic | Common | All Grade |
| Upper Respiratory Infection | Non-Hematologic | ≥20% | All Grade |
This section addresses specific issues in a question-and-answer format tailored for scientific and clinical decision-making.
Q1: What are the primary strategies for preventing and managing cardiovascular toxicities?
Q2: How should other clinically significant non-cardiovascular toxicities be handled?
Q3: Are there validated risk prediction models for this compound-induced cardiotoxicity? A recent 2025 prospective, real-world study (N=169) evaluated the HFA-ICOS risk score and found it had limited discriminatory power in predicting adverse cardiovascular events in their cohort. The study suggested that integrating the score with other parameters, such as baseline systolic blood pressure and pulse wave velocity, may enhance its accuracy (AUC 0.557 vs. 0.736) [8]. This indicates that while pre-treatment screening is crucial, existing models may require refinement and should not replace vigilant monitoring.
The following diagram outlines a logical workflow for cardiovascular risk assessment and monitoring, synthesizing recommendations from the cited literature. You can use this as a template for designing clinical protocols.
Carfilzomib is a second-generation, irreversible inhibitor that selectively binds the chymotrypsin-like (CT-L) activity of the proteasome. This action disrupts protein degradation, leading to the accumulation of pro-apoptotic proteins and endoplasmic reticulum stress, ultimately inducing cell death [1] [2].
For a clear, side-by-side comparison, the table below outlines foundational experiments that established this compound's differential activity.
| Aspect | Hematologic Malignancies (Multiple Myeloma) | Solid Tumors |
|---|---|---|
| Pivotal Clinical Trial | ASPIRE (Phase 3): KRd vs. Rd in RRMM. Showed superior PFS and OS with KRd [2]. | Phase I/II (NCT00531284): this compound monotherapy in advanced solid tumors. Showed limited antitumor activity [3]. |
| Key Preclinical Model | Human myeloma cell lines and xenograft models [1]. | Human solid tumor xenograft models (e.g., HNSCC, HCC) [1] [4]. |
| Primary Endpoint Results | PFS Hazard Ratio (HR) in ENDEAVOR: Kd vs. Vd was 0.53 [5]. | Disease Control Rate: 21.5% stable disease after four cycles [3]. |
| Common Biomarkers Assayed | - Proteasome inhibition in blood
Core Experimental Protocols:
The differential cellular response to this compound in solid versus hematologic tumors can be visualized through key signaling pathways. The diagram below summarizes these mechanisms.
The stark efficacy contrast guides current research and clinical use:
| Regimen (Patient Population) | Study Name / Type | Key Efficacy Findings |
|---|
| D-KRd (NDMM, Te) | ADVANCE (RCT) [1] | 36-month PFS: 86% (D-KRd) vs. 79% (KRd); MRD- rate (post 8 cycles): 59% (D-KRd) vs. 36% (KRd) | | KRd (RRMM) | KMMWP2201 (RWE) [2] | Median OS: 59.5 months; Median PFS: 23.4 months; ORR: 90% (69% ≥VGPR) | | Once-weekly vs. Twice-weekly this compound (RRMM) | Meta-analysis [3] | Improved PFS: HR 0.80 (95% CI: 0.69–0.94); Reduced adverse events: RR 0.98 (95% CI: 0.96–1.00) | | Isa-KRd (NDMM, Te) | Phase 3 Trials (Review) [4] [5] | High rates of MRD- (up to 77%) | | KRd (NDMM, Te) | FORTE (RCT) [6] | % ≥VGPR: 87-89% (with ASCT) |
The robust data supporting this compound regimens come from well-designed clinical trials and rigorous analyses.
While effective, this compound-based therapy requires careful management of specific adverse events (AEs).
The efficacy of this compound combinations stems from synergistic mechanisms of action. The diagram below illustrates the workflow for evaluating these regimens in a clinical trial setting.
Irritant;Health Hazard